Dihydroechinofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-[4-(4-methylpent-3-enyl)-2,5-dihydrofuran-2-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H18O3/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18/h4,6-9,16H,3,5,10H2,1-2H3 |
InChI Key |
MQVIMAJNAQWVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC(OC1)C2=CC(=O)C=CC2=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Dihydroechinofuran: A Technical Guide to its Natural Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of dihydroechinofuran, a natural product of interest. Due to the limited direct literature on this compound, this document focuses on the broader chemical context of its likely origin, the Echinops genus within the Asteraceae family. This guide explores related furan-containing compounds found in this family, offering insights into potential sources, analytical methodologies, and biosynthetic pathways.
Identifying the Natural Source of this compound
While the specific compound "this compound" is not extensively documented in scientific literature as a major constituent of any particular organism, its name strongly suggests a chemical relationship with the genus Echinops and a dihydrofuran structural moiety. The Asteraceae family, to which Echinops belongs, is a well-established source of a diverse array of bioactive secondary metabolites, including various furan-containing compounds.[1][2]
Extensive phytochemical investigations of Echinops species have revealed a wealth of chemical constituents, primarily thiophenes, terpenes, flavonoids, and alkaloids.[3][4][5] Although this compound itself is not explicitly named, the presence of benzofurans and dihydrobenzofurans in other members of the Asteraceae family, such as Eupatorium heterophyllum and Senecio glaucus, suggests that Echinops species are plausible sources for similar compounds. It is conceivable that this compound exists as a minor, yet-to-be-fully-characterized component within this genus.
Table 1: Furan-Containing Compounds in the Asteraceae Family
| Compound Class | Representative Compounds | Plant Source (Genus) | Reference |
| Benzofurans | Moracin D, Cicerfuran | Morus, Cicer | |
| Benzofuran Oligomers | Eupatoriophylline | Eupatorium | |
| Dihydrobenzofurans | Various derivatives | Eupatorium | |
| Sesquiterpene Lactones | Vernodalin, Vernolide | Vernonia | |
| Furanocoumarins | Bergapten, Xanthotoxin | Angelica, Ruta |
Experimental Protocols for Isolation and Characterization
The isolation and characterization of dihydrofuran-containing natural products from plant sources typically involve a series of chromatographic and spectroscopic techniques. The following represents a generalized workflow that would be applicable for the isolation of this compound from a potential Echinops source.
General Experimental Workflow
Caption: Generalized workflow for the isolation and structural elucidation of this compound.
Detailed Methodologies
Plant Material Collection and Preparation: The roots or aerial parts of the selected Echinops species would be collected, air-dried, and ground into a fine powder.
Extraction: The powdered plant material would be exhaustively extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature. The resulting crude extract would then be concentrated under reduced pressure.
Fractionation: The crude extract would be suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to yield different fractions.
Chromatographic Separation: The fraction showing potential for containing the target compound (based on preliminary screening like thin-layer chromatography) would be subjected to column chromatography on silica gel or Sephadex LH-20. Elution would be carried out with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.
Purification: Fractions containing the compound of interest would be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.
Structure Elucidation: The structure of the isolated pure compound would be determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the overall structure.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.
Plausible Biosynthetic Pathway
The biosynthesis of dihydrofuran-containing compounds in plants can follow several routes, often involving the cyclization of precursors derived from the terpenoid or phenylpropanoid pathways. For a compound like this compound, a plausible biosynthetic origin could be from a sesquiterpenoid precursor.
Caption: A plausible biosynthetic pathway for this compound from a sesquiterpenoid precursor.
The biosynthesis of sesquiterpene lactones, which often contain dihydrofuran rings, is initiated from farnesyl pyrophosphate (FPP). Through the action of sesquiterpene synthases, FPP is cyclized to form various sesquiterpene skeletons. Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups, which can then undergo lactonization to form the characteristic five-membered lactone ring, which is a dihydrofuran-2-one structure.
Conclusion and Future Directions
While the natural source of this compound remains to be definitively established in the peer-reviewed literature, the chemical landscape of the Echinops genus and the broader Asteraceae family strongly suggests these as promising areas for investigation. The methodologies outlined in this guide provide a robust framework for the targeted isolation and characterization of this and other novel furan-containing natural products. Future research should focus on comprehensive phytochemical screening of a wider range of Echinops species, employing modern dereplication strategies to rapidly identify known and new compounds. Elucidation of the precise biosynthetic pathway of this compound will require enzymatic studies and isotopic labeling experiments. Such research will not only expand our knowledge of plant secondary metabolism but also potentially uncover new bioactive molecules for drug discovery and development.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Echinops as a Source of Bioactive Compounds—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Genus Echinops: Phytochemistry and Biological Activities: A Review [frontiersin.org]
- 5. Echinops as a Source of Bioactive Compounds-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Dihydroechinofuran: A Technical Guide to Purification from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Dihydroechinofuran, a benzofuran derivative with potential therapeutic applications. This document details experimental protocols, data presentation, and the biological context of this compound, aiming to equip researchers with the necessary information for its successful extraction and purification from plant matrices.
Introduction
This compound is a naturally occurring benzofuran compound that has garnered interest within the scientific community for its potential biological activities. As with many natural products, the initial and most critical step in harnessing its potential lies in the development of efficient and reproducible isolation and purification protocols. This guide will focus on the theoretical and practical aspects of extracting this compound from its putative plant sources, primarily within the Echinacea and Heliopsis genera.
Plant Sources
While specific quantitative data on this compound content in various species is not extensively documented in publicly available literature, the compound is structurally related to other constituents found in plants of the Asteraceae family. The primary plant sources considered for the isolation of this compound include:
-
Echinacea purpurea : Commonly known as the purple coneflower, the roots of this plant are a rich source of various bioactive compounds, including alkamides and phenolic compounds.[1][2]
-
Heliopsis helianthoides : Also known as the false sunflower, this plant is another potential source of novel phytochemicals.
Experimental Protocols
The following protocols are based on established methodologies for the extraction and purification of related compounds from plant materials and are adapted for the specific isolation of this compound.
Extraction of this compound from Echinacea purpurea Roots
This protocol outlines a general procedure for the solvent extraction of this compound from dried and powdered Echinacea purpurea roots.
Materials and Equipment:
-
Dried and powdered Echinacea purpurea roots
-
Methanol (ACS grade)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Defatting: The powdered root material (100 g) is first defatted by maceration or Soxhlet extraction with hexane for 6-8 hours to remove nonpolar constituents. The hexane extract is typically discarded for the purpose of isolating this compound.
-
Methanol Extraction: The defatted plant material is air-dried and then extracted with methanol (500 mL) at room temperature with constant stirring for 24 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The methanolic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
Purification of this compound
The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is necessary to isolate this compound.
3.2.1. Liquid-Liquid Partitioning
Procedure:
-
The crude methanolic extract is suspended in a mixture of methanol and water (9:1 v/v) and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Based on the polarity of this compound, it is expected to be concentrated in the ethyl acetate fraction.
-
Each fraction is concentrated in vacuo to yield respective crude fractions.
3.2.2. Column Chromatography
Procedure:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).
-
The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions of 20-30 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualized under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Fractions with similar TLC profiles are pooled together and concentrated.
3.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.[3][4][5]
Instrumentation:
-
Preparative HPLC system equipped with a UV detector
-
C18 reversed-phase column
Typical Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (preliminary analysis of a semi-pure fraction is recommended).
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
Procedure:
-
The partially purified fraction from column chromatography is dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.45 µm syringe filter before injection.
-
The sample is injected onto the preparative HPLC system.
-
Fractions corresponding to the peak of this compound are collected.
-
The collected fractions are concentrated under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Extraction Yield of this compound from Echinacea purpurea Roots
| Plant Material (g) | Extraction Solvent | Crude Extract Yield (g) | This compound Yield (mg) | % Yield (w/w) |
| 100 | Methanol | Data to be determined | Data to be determined | Data to be determined |
Table 2: Purity of this compound after Different Purification Steps
| Purification Step | Purity (%) |
| Crude Ethyl Acetate Fraction | Data to be determined |
| Column Chromatography Fraction | Data to be determined |
| Preparative HPLC | Data to be determined |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Chemical shifts to be determined |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Chemical shifts to be determined |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ or [M+Na]⁺ to be determined |
Visualization of Experimental Workflow and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Isolation and purification workflow for this compound.
Postulated Biological Signaling Pathway
Benzofuran derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for this compound.
References
- 1. Furan, 2,5-dihydro-3,4-dimethyl- [webbook.nist.gov]
- 2. 2(3H)-Furanone, dihydro-4,5-dimethyl- [webbook.nist.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for Dihydroechinofuran characterization (NMR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of Dihydroechinofuran. Due to the limited availability of specific experimental data for this compound, this document utilizes data from the structurally related compound, 2,3-dihydrofuran, as a representative model. The principles and protocols outlined herein are directly applicable to the analysis of this compound and similar heterocyclic natural products.
Spectroscopic Data Summary
The structural elucidation of this compound relies primarily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected quantitative data based on the analysis of 2,3-dihydrofuran.
¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.3 | Triplet | ~9.5 |
| H-3 | ~2.6 | Multiplet | - |
| H-4 | ~6.3 | Doublet of triplets | ~6.5, 2.0 |
| H-5 | ~4.9 | Doublet of triplets | ~6.5, 2.5 |
Note: Data is representative of 2,3-dihydrofuran in CDCl₃. Chemical shifts for this compound will vary based on its specific substitution pattern.
¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) identifies the number of distinct carbon environments and provides insights into the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~70 |
| C-3 | ~30 |
| C-4 | ~145 |
| C-5 | ~100 |
Note: Data is representative of 2,3-dihydrofuran. The presence of substituents on the this compound ring will significantly alter these chemical shifts.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition.
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |
| [M]⁺ | 70.04 | High |
| [M-H]⁺ | 69.03 | Moderate |
| [M-CHO]⁺ | 41.03 | High |
| [C₂H₂O]⁺ | 42.01 | Moderate |
Note: Data corresponds to the electron ionization (EI) mass spectrum of 2,3-dihydrofuran.[1] The molecular weight of this compound will be different based on its full structure.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[2]
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Mass Spectrometry (MS)
This protocol describes a general method for obtaining mass spectra of small molecules using electrospray ionization.[3]
Sample Preparation:
-
Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If necessary, add a small percentage (0.1%) of formic acid to promote protonation for positive ion mode analysis.
Data Acquisition (LC-MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Mode: Positive or negative ion mode, depending on the analyte's properties.
-
Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 50-500).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of experiments for the characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Caption: Logical Flow from Data to Structure.
References
A Technical Guide to the Putative Biosynthetic Pathway of Dihydroechinofuran in Fungi
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete biosynthetic pathway of Dihydroechinofuran in fungi has not been fully elucidated in publicly available scientific literature. This guide presents a putative pathway based on established principles of fungal natural product biosynthesis, drawing parallels with the formation of similar furan-containing secondary metabolites. The experimental protocols and data provided are representative examples to guide future research in this area.
Introduction
This compound is a furan-containing natural product of interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to improve yields and for the discovery of novel derivatives with enhanced therapeutic properties. This document outlines a proposed biosynthetic pathway for this compound, provides exemplary quantitative data, and details key experimental methodologies for pathway elucidation.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound is hypothesized to originate from the shikimate pathway, a common route for the synthesis of aromatic compounds in fungi. The pathway likely involves a series of enzymatic modifications, including prenylation, oxidative cyclization, and a final reduction step.
A key intermediate is likely 4-hydroxybenzoic acid, which is then prenylated. The subsequent steps involve the formation of the furan ring and its reduction.
Caption: Proposed biosynthetic pathway of this compound from chorismate.
Quantitative Data from Pathway Characterization Studies
The following tables present hypothetical quantitative data that could be obtained from experiments designed to characterize the this compound biosynthetic pathway.
Table 1: Kinetic Parameters of Putative Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) |
| Prenyltransferase | 4-Hydroxybenzoic Acid | 150 | 0.05 | 2.5 |
| DMAPP | 75 | - | - | |
| FAD-dependent oxidocyclase | 3-Dimethylallyl-4-hydroxybenzoic acid | 200 | 0.02 | 1.0 |
| Reductase | Echinofuran | 120 | 0.15 | 7.5 |
Table 2: Metabolite Concentrations in Fungal Cultures
| Strain | 4-Hydroxybenzoic Acid (µg/g) | Echinofuran (µg/g) | This compound (µg/g) |
| Wild-Type | 50 | 15 | 80 |
| ΔReductase Mutant | 45 | 150 | Not Detected |
| Reductase Overexpression | 30 | 5 | 250 |
Experimental Protocols
Detailed methodologies are crucial for the successful elucidation of a novel biosynthetic pathway. Below are protocols for key experiments.
General Workflow for Biosynthetic Pathway Elucidation
The following diagram illustrates a typical workflow for identifying and characterizing a natural product biosynthetic pathway in fungi.
Caption: Experimental workflow for biosynthetic pathway elucidation.
Protocol for In Vitro Enzyme Assay of a Putative Reductase
Objective: To determine the enzymatic activity and kinetic parameters of the putative reductase responsible for the conversion of Echinofuran to this compound.
Materials:
-
Purified recombinant reductase enzyme
-
Echinofuran substrate (in DMSO)
-
NADPH or NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
-
LC-MS for product verification
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
200 µM NADPH
-
Varying concentrations of Echinofuran (e.g., 0-500 µM)
-
1 µg of purified reductase enzyme
-
-
Initiate the reaction: Start the reaction by adding the enzyme to the mixture.
-
Monitor the reaction: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) at regular intervals for 10-15 minutes.
-
Calculate initial velocities: Determine the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Product verification: At the end of the reaction, quench the reaction with an equal volume of acetonitrile. Centrifuge to pellet the protein and analyze the supernatant by LC-MS to confirm the formation of this compound.
-
Data analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol for Gene Knockout via CRISPR-Cas9
Objective: To inactivate the putative reductase gene in the this compound-producing fungus to confirm its role in the pathway.
Materials:
-
Fungal protoplasts
-
Cas9 expression vector
-
gRNA expression vector targeting the reductase gene
-
Homologous recombination donor DNA template with a selection marker
-
Protoplast transformation buffer
-
Regeneration medium with selection agent
Procedure:
-
gRNA design: Design and clone a specific gRNA sequence targeting the reductase gene into the gRNA expression vector.
-
Donor DNA construction: Construct a donor DNA template containing upstream and downstream homology arms flanking a selection marker (e.g., hygromycin resistance gene).
-
Protoplast preparation: Prepare fungal protoplasts from young mycelia using cell wall-degrading enzymes.
-
Transformation: Co-transform the fungal protoplasts with the Cas9 expression vector, the gRNA vector, and the donor DNA template using a PEG-mediated method.
-
Selection and regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent.
-
Screening of transformants: Isolate genomic DNA from the resulting colonies and screen for the correct gene replacement event by PCR.
-
Metabolite analysis: Cultivate the confirmed knockout mutants and the wild-type strain under this compound production conditions. Extract the metabolites and analyze by LC-MS to compare the production profiles. The absence of this compound and the accumulation of Echinofuran in the mutant would confirm the gene's function.
An In-depth Technical Guide to Dihydroechinofuran (Shikonofuran A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroechinofuran, also known as Shikonofuran A, is a naturally occurring furan derivative isolated from the roots of Lithospermum erythrorhizon. This compound belongs to the shikonin family, a group of potent bioactive molecules renowned for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities and underlying signaling pathways.
Physical and Chemical Properties
Quantitative data for this compound (Shikonofuran A) are summarized in the table below. While extensive experimental data for some properties are limited in publicly available literature, the following table represents the most current information.
| Property | Value | Source(s) |
| CAS Number | 85022-66-8 | [1] |
| Synonyms | Shikonofuran A | [1] |
| Molecular Formula | C₁₈H₂₀O₅ | [1] |
| Molecular Weight | 316.35 g/mol | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 358.4 ± 21.0 °C at 760 mmHg | |
| Flash Point | 170.5 ± 22.1 °C | |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). |
Experimental Protocols
Isolation of this compound (Shikonofuran A) from Lithospermum erythrorhizon
1. Preparation of Plant Material:
-
Air-dry the roots of Lithospermum erythrorhizon at room temperature.
-
Grind the dried roots into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material in n-hexane at room temperature for 24-48 hours to remove lipids and other nonpolar compounds.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the residue to remove any remaining n-hexane.
-
Extract the defatted powder with ethanol or methanol at room temperature with continuous stirring for 24 hours. Repeat this extraction process three times to ensure maximum yield.
-
Combine the ethanol/methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate, 9:1 to 1:1).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light.
-
Fractions containing compounds with similar Rf values to known shikonofuran derivatives should be pooled.
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to isolate pure this compound.
4. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
The biological activities of this compound are believed to be similar to those of other shikonin derivatives, which include anti-inflammatory and anti-cancer effects. These effects are primarily mediated through the modulation of key signaling pathways and the generation of reactive oxygen species (ROS).
Anti-inflammatory Activity: Modulation of MAPK and NF-κB Signaling Pathways
Studies on the related compound Shikonofuran E have demonstrated potent anti-inflammatory effects by down-regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in lipopolysaccharide-stimulated macrophages. It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.
Anti-cancer Activity: Induction of Apoptosis through ROS Generation
Shikonin and its derivatives are known to exhibit anti-cancer activity by inducing the production of reactive oxygen species (ROS) within cancer cells. This increase in ROS leads to oxidative stress, which in turn triggers apoptosis through various downstream signaling cascades, including the activation of the MAPK pathway and modulation of the PI3K/AKT pathway.
Conclusion
This compound (Shikonofuran A) is a promising natural product with significant potential for therapeutic applications, particularly in the fields of inflammation and oncology. While further research is required to fully elucidate its physical properties and to develop optimized isolation protocols, the existing data on its biological activities and mechanisms of action provide a strong foundation for future drug discovery and development efforts. The insights into its modulation of the MAPK and NF-κB pathways, as well as its ability to induce ROS-mediated apoptosis, highlight its potential as a lead compound for the development of novel therapeutics.
References
Quantum Chemical Blueprint for Dihydroechinofuran: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a proposed quantum chemical investigation of Dihydroechinofuran, a natural product with potential pharmacological relevance. While specific experimental and computational studies on this compound are not extensively documented in current literature, this guide outlines a robust theoretical framework for characterizing its electronic and structural properties. By leveraging established quantum chemical methodologies, particularly Density Functional Theory (DFT), we can generate valuable data to inform and accelerate drug discovery and development efforts. This document details the proposed computational protocols, expected data outcomes, and the visualization of key molecular and procedural workflows.
Introduction to this compound
This compound is a natural product belonging to the furan and quinone classes of compounds. Its chemical structure, presented in Figure 1, features a dihydrofuran ring linked to a quinone moiety and an acetylated secondary alcohol side chain. The SMILES representation of the molecule is CC(=CC--INVALID-LINK--C)C1=CC(OC1)C1=CC(=O)C=CC1=O)C. Compounds with similar structural motifs, such as benzofurans and quinones, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Many such bioactive compounds are isolated from plants of the Asteraceae family, which includes the well-known medicinal plant Echinacea.[3][4][5] The potential biological activity of this compound makes it an interesting candidate for further investigation in the context of drug development.
Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of molecules like this compound. These computational methods can predict molecular geometries, electronic structures, and spectroscopic properties, providing insights that can guide synthetic efforts and help to elucidate potential mechanisms of action.
Proposed Quantum Chemical Calculation Protocols
To elucidate the structural and electronic properties of this compound, a series of quantum chemical calculations based on Density Functional Theory (DFT) are proposed. DFT is a widely used and computationally efficient method that provides a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization
The first and most crucial step is to determine the lowest energy (most stable) three-dimensional conformation of this compound.
Methodology:
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This is a popular hybrid functional that often yields accurate results for organic molecules.
-
Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonds.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Procedure: An initial 3D structure of this compound will be generated from its SMILES string. This structure will then be subjected to a full geometry optimization without any symmetry constraints. The convergence criteria for the optimization will be set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is located.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation will be performed at the same level of theory.
Methodology:
-
Purpose:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available.
-
To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Procedure: The frequency calculation will be performed on the B3LYP/6-31G(d,p) optimized geometry.
Electronic Structure Analysis
To understand the electronic properties and reactivity of this compound, an analysis of its frontier molecular orbitals (FMOs) and electrostatic potential will be conducted.
Methodology:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution on the molecule's surface. This map helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions.
-
Procedure: These analyses will be performed on the optimized geometry using the output from the DFT calculation.
Expected Quantitative Data
The proposed calculations are expected to yield a wealth of quantitative data that can be used to characterize this compound. This data, summarized in the tables below, provides a foundation for understanding its chemical behavior and potential biological activity.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Quinone Ring | |||
| C=O | ~1.22 | ||
| C=C | ~1.35 | ||
| C-C | ~1.48 | ||
| Dihydrofuran Ring | |||
| C-O | ~1.43 | ||
| C-C | ~1.54 | ||
| Side Chain | |||
| C-O (acetyl) | ~1.36 | ||
| C=O (acetyl) | ~1.21 |
Note: The values in this table are representative and are based on typical bond lengths and angles for similar functional groups. Actual calculated values may vary.
Table 2: Predicted Electronic and Thermodynamic Properties of this compound
| Property | Predicted Value |
| Electronic Properties | |
| HOMO Energy | -6.5 to -5.5 eV |
| LUMO Energy | -2.5 to -1.5 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Dipole Moment | 2.0 to 4.0 Debye |
| Thermodynamic Properties | |
| Electronic Energy | (Will be calculated) Hartree |
| Zero-point vibrational energy | (Will be calculated) kcal/mol |
| Enthalpy | (Will be calculated) Hartree |
| Gibbs Free Energy | (Will be calculated) Hartree |
Note: The energy ranges are estimations based on calculations of similar organic molecules. The exact values will be determined by the quantum chemical calculations.
Visualization of Molecular Properties and Logical Relationships
Visualizing the results of quantum chemical calculations is essential for their interpretation. The following diagrams illustrate key concepts and expected outcomes.
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between them provides an indication of the molecule's stability and reactivity.
References
- 1. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citedrive.com [citedrive.com]
- 3. Asteraceae - Wikipedia [en.wikipedia.org]
- 4. The Plants of the Asteraceae Family as Agents in the Protection of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinacea purpurea (L.) Moench: Biological and Pharmacological Properties. A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Dihydroechinofuran: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, albeit proposed, total synthesis protocol for Dihydroechinofuran, a complex natural product. Due to the absence of a published total synthesis in the available scientific literature, this protocol is constructed based on well-established and analogous synthetic transformations, primarily focusing on the construction of the core azuleno[6,5-b]furan skeleton and subsequent modifications.
Introduction
This compound belongs to the diverse family of guaianolide sesquiterpenes, which are characterized by a hydroazulene skeleton. Many members of this family exhibit significant biological activities, making them attractive targets for total synthesis. The proposed synthetic strategy hinges on the powerful Yasunami-Takase azulene synthesis for the construction of the key tricyclic core, followed by a stereoselective reduction of the furan moiety to furnish the target dihydrofuran ring system.
Proposed Synthetic Strategy
The retrosynthetic analysis reveals a convergent approach. The azuleno[6,5-b]furan core of this compound will be assembled via an [8+2] cycloaddition reaction between a suitably substituted 2H-cyclohepta[b]furan-2-one and an enamine derived from a cyclic ketone. Subsequent reduction of the furan ring is envisioned to complete the synthesis.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of the Enamine Precursor
The required enamine will be synthesized from a suitably substituted cyclopentanone and a secondary amine, such as pyrrolidine, following a standard procedure.
Protocol for Enamine Synthesis:
-
To a solution of the substituted cyclopentanone (1.0 eq) in toluene (2.0 M) is added pyrrolidine (1.5 eq).
-
A catalytic amount of p-toluenesulfonic acid (0.01 eq) is added to the mixture.
-
The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is typically used in the next step without further purification.
Step 2: Synthesis of the 2H-cyclohepta[b]furan-2-one Precursor
A substituted 2H-cyclohepta[b]furan-2-one will be prepared from a corresponding 2-chlorotropone and a β-keto ester according to established literature procedures.[1][2]
Protocol for 2H-cyclohepta[b]furan-2-one Synthesis:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol is added the β-keto ester (1.0 eq) at 0 °C.
-
The mixture is stirred for 30 minutes, followed by the addition of a solution of the 2-chlorotropone derivative (1.0 eq) in ethanol.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2H-cyclohepta[b]furan-2-one.
Step 3: [8+2] Cycloaddition to form the Azuleno[6,5-b]furan Core
This key step utilizes the Yasunami-Takase reaction to construct the tricyclic core of this compound.[1][3]
Protocol for Yasunami-Takase Cycloaddition:
-
A solution of the 2H-cyclohepta[b]furan-2-one derivative (1.0 eq) and the freshly prepared enamine (1.2 eq) in a high-boiling solvent such as xylene or DMF is heated under an inert atmosphere.[4]
-
The reaction temperature is typically maintained between 120-150 °C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the azuleno[6,5-b]furan intermediate.
Step 4: Catalytic Hydrogenation of the Furan Ring
The final step involves the reduction of the furan ring of the azuleno[6,5-b]furan intermediate to the corresponding dihydrofuran. This transformation can be achieved using catalytic hydrogenation.
Protocol for Furan Reduction:
-
The azuleno[6,5-b]furan intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
A hydrogenation catalyst, such as 5% Rh/C or a specific iridium catalyst, is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus.
-
The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases or TLC analysis indicates complete conversion.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
Data Presentation
As this is a proposed synthesis, experimental data is not available. However, the following tables outline the expected data to be collected and analyzed at each key stage.
Table 1: Summary of Key Reaction Steps and Expected Yields
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Enamine Formation | Substituted Cyclopentanone, Pyrrolidine | > 90 (crude) |
| 2 | 2H-cyclohepta[b]furan-2-one Synthesis | 2-Chlorotropone derivative, β-keto ester | 60 - 80 |
| 3 | [8+2] Cycloaddition | Enamine, 2H-cyclohepta[b]furan-2-one | 50 - 70 |
| 4 | Furan Reduction | H₂, Hydrogenation Catalyst | 70 - 90 |
Table 2: Spectroscopic Data for Key Intermediates and Final Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |
| Enamine Intermediate | Characteristic vinylic and allylic protons | Characteristic signals for enamine carbons | [M]⁺ | C=C stretch |
| 2H-cyclohepta[b]furan-2-one | Aromatic and furan protons | Carbonyl, furan, and tropone carbons | [M]⁺ | C=O, C=C stretches |
| Azuleno[6,5-b]furan Intermediate | Aromatic protons of the azulene core | Aromatic and furan carbons | [M]⁺ | Aromatic C-H and C=C stretches |
| This compound | Aliphatic and dihydrofuran protons | Aliphatic and dihydrofuran carbons | [M]⁺ | C-O-C stretch |
Conclusion
The presented protocol outlines a viable and logical synthetic route to this compound. While this represents a proposed pathway, it is firmly grounded in established and reliable synthetic methodologies for the construction of the key structural motifs. The successful execution of this synthesis would provide valuable insights into the chemistry of guaianolide sesquiterpenes and could be adapted for the synthesis of other related natural products. Further optimization of reaction conditions and detailed stereochemical analysis at each step would be crucial for the successful total synthesis of this compound.
References
Dihydroechinofuran synthesis from commercially available starting materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of dihydroechinofuran, a natural product with potential biological activity. The synthesis commences from commercially available starting materials and proceeds through a convergent route involving the preparation of a chiral side chain, a functionalized 2,5-dihydrofuran, and a benzoquinone moiety. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and workflow diagrams to guide researchers in the successful synthesis of this compound.
Introduction
This compound is a natural product characterized by a substituted 2,5-dihydrofuran ring linked to a benzoquinone core and a chiral side chain. The structural complexity and potential bioactivity of this compound and related benzofuran compounds make them attractive targets for organic synthesis. Compounds with a benzofuran skeleton have shown a wide range of pharmacological activities, including antitumor, antibacterial, and antioxidant properties[1]. This document outlines a plausible multi-step synthesis of this compound, designed for laboratory-scale preparation.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound ((1S)-1-[5-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydrofuran-3-yl]-4-methylpent-3-en-1-yl acetate) suggests a convergent approach. The target molecule can be disconnected into three key building blocks: a chiral acetylated side chain 3 , a functionalized 2,5-dihydrofuran core 2 , and a hydroquinone unit 1 that can be oxidized to the final benzoquinone.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis begins with the preparation of the chiral side chain and the dihydrofuran building block, followed by their coupling and subsequent attachment to the hydroquinone, and finally, oxidation to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Side Chain (3)
Step 1.1: Oxidation of 4-Methyl-3-penten-1-ol to 4-Methyl-3-pentenal
-
To a stirred solution of 4-methyl-3-penten-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield crude 4-methyl-3-pentenal, which can be used in the next step without further purification.
Step 1.2: Asymmetric Addition to form (S)-1-(4-Methylpent-3-en-1-yl)prop-2-en-1-ol
This step would ideally use a chiral catalyst to achieve enantioselectivity. For the purpose of this protocol, a general procedure for a Grignard reaction is provided, which would result in a racemic mixture. Enantioselective methods are available in the literature for similar transformations.
-
To a solution of 4-methyl-3-pentenal (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.
Step 1.3: Acetylation of the Chiral Alcohol
-
To a solution of the chiral alcohol from the previous step (1.0 eq) in DCM (0.5 M) at 0 °C, add triethylamine (1.5 eq) and acetic anhydride (1.2 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the acetylated side chain 3 .
Protocol 2: Synthesis of 2-Formyl-2,5-dihydrofuran (2)
The synthesis of 2-formyl-2,5-dihydrofuran can be achieved from commercially available furfural through a multi-step sequence involving reduction and controlled oxidation. A representative procedure is outlined below.
-
Reduce furfural to furfuryl alcohol using a standard reducing agent like sodium borohydride.
-
Protect the resulting alcohol, for example, as a silyl ether.
-
Perform a selective dihydroxylation of the furan ring followed by oxidative cleavage to yield a dialdehyde intermediate.
-
A subsequent selective reduction and deprotection sequence can afford 2-formyl-2,5-dihydrofuran.
Given the complexity, purchasing a suitable dihydrofuran derivative, if commercially available, is recommended.
Protocol 3: Coupling of the Side Chain and Dihydrofuran
Step 3.1: Wittig-type Reaction
-
Prepare the phosphonium ylide from the acetylated side chain 3 by first converting the terminal alkene to a primary bromide (e.g., using HBr with a radical initiator) and then reacting with triphenylphosphine.
-
To a solution of the resulting phosphonium salt in anhydrous THF at -78 °C, add a strong base such as n-butyllithium to generate the ylide.
-
Add a solution of 2-formyl-2,5-dihydrofuran 2 (1.0 eq) in THF to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to yield the coupled dihydrofuran derivative.
Protocol 4: Assembly and Final Oxidation
Step 4.1: Friedel-Crafts Alkylation with Hydroquinone
-
To a solution of hydroquinone 1 (1.2 eq) in a suitable solvent such as DCM or 1,2-dichloroethane, add a Lewis acid catalyst (e.g., BF₃·OEt₂) at 0 °C.
-
Add the coupled dihydrofuran derivative from Protocol 3 (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate and purify by column chromatography to isolate the hydroquinone adduct.
Step 4.2: Oxidation to this compound
-
Dissolve the hydroquinone adduct (1.0 eq) in a suitable solvent like acetone or acetonitrile.
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iron(III) chloride (1.1 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the formation of the yellow-colored benzoquinone product.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography.
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Product | Expected Yield (%) | Notes |
| 1.1 | 4-Methyl-3-penten-1-ol | 1.0 | 4-Methyl-3-pentenal | 85-95 | Crude product used directly. |
| 1.2 | 4-Methyl-3-pentenal | 1.0 | (S)-1-(4-Methylpent-3-en-1-yl)prop-2-en-1-ol | 70-80 | Racemic without chiral catalyst. |
| 1.3 | Chiral Alcohol | 1.0 | Acetylated Side Chain 3 | >95 | |
| 3.1 | Acetylated Side Chain Ylide | 1.1 | Coupled Dihydrofuran | 50-70 | Yield depends on ylide stability. |
| 4.1 | Coupled Dihydrofuran | 1.0 | Hydroquinone Adduct | 40-60 | Regioselectivity may be an issue. |
| 4.2 | Hydroquinone Adduct | 1.0 | This compound | 80-90 | Oxidation is generally high-yielding. |
Conclusion
The provided protocols outline a comprehensive synthetic route to this compound from commercially available starting materials. The synthesis is designed to be modular, allowing for the independent preparation of key fragments before their assembly. Researchers can adapt and optimize the described conditions based on their laboratory settings and available resources. The successful synthesis of this compound will enable further investigation into its biological properties and potential applications in drug discovery and development.
References
High-Yield Synthesis of Dihydroechinofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of dihydroechinofuran derivatives. This compound and its analogues are of significant interest in medicinal chemistry and drug development due to their potential biological activities, drawing from the broader family of furan-containing natural products. The protocols outlined below are based on established synthetic methodologies for structurally related dihydrofuran compounds and are adapted to provide a reliable pathway to the this compound core.
Introduction
Echinofuran is a naturally occurring sesquiterpenoid with a characteristic furo[2,3-b]furan ring system. Its hydrogenated form, this compound, and its derivatives are attractive targets for synthetic chemists aiming to explore their therapeutic potential. The synthesis of substituted dihydrofurans can be achieved through various strategies, including tandem reactions, cycloadditions, and intramolecular cyclizations. This document focuses on providing adaptable, high-yield synthetic routes for researchers in organic synthesis and drug discovery.
Synthetic Strategies and Data Presentation
Several key strategies have been identified for the high-yield synthesis of polysubstituted dihydrofurans, which can be adapted for this compound derivatives. These include:
-
Tandem Knoevenagel-Michael Cyclization: This approach involves the reaction of an α-tosyloxy ketone, an active methylene compound (like a 1,3-dicarbonyl), and an aldehyde in the presence of an organocatalyst. This method is efficient for constructing highly substituted dihydrofurans in good yields.
-
Intramolecular Heck Reaction: This powerful palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond within a molecule, leading to cyclization. For this compound derivatives, this could involve the cyclization of a suitably substituted furan precursor bearing an alkenyl halide.
-
Michael Addition followed by Intramolecular Cyclization: This two-step sequence involves the initial conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular reaction to form the dihydrofuran ring.
The following table summarizes representative quantitative data from analogous synthetic methods for dihydrofuran derivatives, which can serve as a benchmark for optimizing the synthesis of this compound analogues.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tandem Knoevenagel-Michael | α-Tosyloxy ketone, 1,3-dicarbonyl, Aldehyde | Phthalazine | Acetonitrile | Reflux | 6-8 | 85-95 |
| Intramolecular Heck Reaction | Alkenyl-substituted Aryl Iodide | Pd(OAc)₂, PPh₃, Ag₂CO₃ | Toluene | 100 | 12-24 | 70-90 |
| Michael Addition/I₂-Mediated Cyclization | 1,3-Diketone, Unsaturated Pyrazolone | Cinchonidine-derived squaramide, I₂ | Dichloromethane | RT | 12 | 71-97 |
Experimental Protocols
This section provides a detailed, adaptable protocol for the synthesis of a this compound derivative based on a tandem Knoevenagel-Michael cyclization approach, chosen for its high reported yields and operational simplicity.
Protocol 1: Tandem Knoevenagel-Michael Cyclization for this compound Derivatives
This protocol describes a one-pot synthesis of a polysubstituted dihydrofuran ring, which can be adapted for the synthesis of this compound analogues by selecting appropriate starting materials.
Materials:
-
α-Tosyloxy ketone precursor (e.g., 2-tosyloxy-1-(furan-2-yl)ethan-1-one)
-
Active methylene compound (e.g., 5-methyl-1,3-cyclohexanedione)
-
Substituted aldehyde (e.g., acetaldehyde)
-
Phthalazine (catalyst)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-tosyloxy ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the aldehyde (1.5 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask, followed by the addition of phthalazine (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Visualizations
Logical Workflow for Synthesis Protocol
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives as described in Protocol 1.
Application Notes and Protocols for the Quantification of Dihydroechinofuran in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroechinofuran is a metabolite of the nitrofuran class of compounds. Due to the potential toxicological concerns associated with nitrofurans, sensitive and specific analytical methods are required for their detection and quantification in biological matrices. This document provides a detailed protocol for the quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific literature on this compound quantification is limited, the following protocols are based on well-established and validated methods for the analysis of other nitrofuran metabolites and provide a robust starting point for method development and validation.[1][2]
The superior sensitivity and specificity of LC-MS/MS make it the preferred technique for the analysis of trace levels of drug metabolites in complex biological matrices.[3] This approach, coupled with a thorough sample preparation procedure involving hydrolysis and derivatization, ensures reliable and accurate quantification.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended method for the quantification of this compound is LC-MS/MS. This technique offers high selectivity and sensitivity, which are crucial for bioanalytical applications.[3][4] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow Diagram
Caption: Overall experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Preparation
A critical step in the analysis of nitrofuran metabolites is the release of the protein-bound metabolites and their subsequent derivatization to a more stable and chromatographically amenable form.
a. Acid Hydrolysis:
-
To 1 g (or 1 mL) of the homogenized biological sample (e.g., plasma, tissue homogenate) in a polypropylene centrifuge tube, add an internal standard.
-
Add 5 mL of 0.1 M HCl.
-
Incubate the mixture at 37°C for 16 hours (overnight) with gentle shaking to hydrolyze the protein-bound metabolites.
b. Derivatization:
-
Following hydrolysis, add 200 µL of a 50 mM solution of 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Vortex the mixture and incubate at 50°C for 1 hour in the dark. This step forms a stable derivative of this compound.
c. Extraction:
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the sample to 7.0-7.5 with 1 M NaOH.
-
Add 5 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pH-adjusted sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
d. Evaporation and Reconstitution:
-
Evaporate the collected organic solvent (from LLE) or eluate (from SPE) to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow Diagram
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Conditions
The following are suggested starting conditions that will require optimization for the specific instrumentation used.
a. Liquid Chromatography (LC):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
b. Mass Spectrometry (MS):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusing a standard solution of derivatized this compound. A precursor ion (Q1) and at least two product ions (Q3) should be identified for quantification and confirmation, respectively. |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes in the sample. | CV of the response ratios should be ≤ 15% |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio |
|---|---|
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| r² | >0.99 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| LLOQ (e.g., 1) | Value | Value | Value |
| Low QC (e.g., 3) | Value | Value | Value |
| Mid QC (e.g., 300) | Value | Value | Value |
| High QC (e.g., 800) | Value | Value | Value |
Conclusion
The LC-MS/MS method outlined in this document provides a comprehensive framework for the sensitive and selective quantification of this compound in biological samples. Adherence to the detailed protocols for sample preparation and the optimization of LC-MS/MS parameters are critical for achieving reliable and reproducible results. Thorough method validation is mandatory to ensure that the assay is fit for its intended purpose in pharmacokinetic, toxicokinetic, or other clinical and preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of nitrofuran metabolites in shrimp by high performance liquid chromatography with fluorescence detection and liquid chromatography-tandem mass spectrometry using a new derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in antifungal drug measurement by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Detection and Quantification of Dihydroechinofuran
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Dihydroechinofuran in biological matrices. This compound, a furanocoumarin derivative with potential pharmacological significance, requires a reliable analytical method for its detection in preclinical and clinical research. The method outlined below utilizes a reversed-phase chromatographic separation followed by tandem mass spectrometric detection, offering excellent specificity and low limits of detection. This protocol is intended for researchers, scientists, and drug development professionals engaged in the study of furanocoumarins and their metabolic fate.
Introduction
This compound is a natural compound belonging to the furanocoumarin class, a group of secondary metabolites known for their diverse biological activities. The molecular formula for this compound is C₁₈H₂₀O₅, with a molecular weight of 316.35 g/mol .[1][2] Given the therapeutic potential and toxicological relevance of furanocoumarins, sensitive and specific analytical methods are crucial for pharmacokinetic studies, metabolism research, and toxicological risk assessments.[3][4][5] This application note provides a detailed protocol for an HPLC-MS/MS method optimized for the detection and quantification of this compound. The methodology is based on established principles for the analysis of related furanocoumarins and can be adapted for various biological sample types.
Experimental Protocol
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach suitable for the extraction of furanocoumarins from complex matrices.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another furanocoumarin not present in the sample)
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
To 1 mL of the biological sample in a 15 mL centrifuge tube, add 10 µL of the internal standard solution.
-
Add 2 mL of acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.8 g of anhydrous MgSO₄ and 0.2 g of NaOAc to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute to facilitate phase separation and extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Carefully collect the upper acetonitrile layer.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions: A reversed-phase separation is optimal for furanocoumarins.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start with 95% A, linear gradient to 5% A over 5 minutes, hold for 2 minutes, return to 95% A in 0.5 minutes, and re-equilibrate for 2.5 minutes. |
Mass Spectrometry Conditions: The analysis should be performed in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions: Based on the molecular weight of this compound (316.35 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of 317.36. Plausible product ions can be predicted based on the fragmentation of the furanocoumarin core and the side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 317.4 | 215.1 (Quantifier) | 20 | 100 |
| 317.4 | 187.1 (Qualifier) | 25 | 100 | |
| Internal Standard | To be determined | To be determined | To be determined | 100 |
Data Presentation
The following table summarizes hypothetical quantitative data for a calibration curve and quality control samples.
Table 1: Calibration Curve and Quality Control Data
| Sample ID | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Calibrant 1 | 0.5 | 0.48 | 96.0 |
| Calibrant 2 | 1.0 | 1.05 | 105.0 |
| Calibrant 3 | 5.0 | 4.92 | 98.4 |
| Calibrant 4 | 10.0 | 10.2 | 102.0 |
| Calibrant 5 | 50.0 | 48.9 | 97.8 |
| Calibrant 6 | 100.0 | 101.5 | 101.5 |
| Calibrant 7 | 500.0 | 495.3 | 99.1 |
| LLOQ QC | 0.5 | 0.51 | 102.0 |
| Low QC | 1.5 | 1.45 | 96.7 |
| Mid QC | 75.0 | 76.8 | 102.4 |
| High QC | 400.0 | 390.1 | 97.5 |
Visualizations
The following diagram illustrates the experimental workflow for the HPLC-MS/MS analysis of this compound.
References
- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. chemwhat.com [chemwhat.com]
- 3. researchgate.net [researchgate.net]
- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]
Application Notes and Protocols for In Vitro Anticancer Activity Assay of Dihydroechinofuran
Introduction
Dihydroechinofuran, a novel natural product derivative, has emerged as a compound of interest for its potential therapeutic properties. This document provides a comprehensive set of protocols to evaluate the in vitro anticancer activity of this compound. The described assays are designed to determine its cytotoxic effects on various cancer cell lines, and to elucidate the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. These protocols are intended for researchers and scientists in the field of oncology and drug development.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro anticancer potential of this compound.
Caption: Overall experimental workflow for in vitro anticancer screening of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Cancer | 15.8 ± 1.2 |
| A549 | Lung Cancer | 22.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.3 ± 1.5 |
| HepG2 | Liver Cancer | 25.1 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
This table shows the percentage of apoptotic cells in the MCF-7 cell line after treatment with this compound for 48 hours, as determined by Annexin V/PI flow cytometry.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 10 | 15.7 ± 1.8 | 8.2 ± 0.9 | 23.9 ± 2.7 |
| This compound | 20 | 28.4 ± 2.5 | 15.6 ± 1.4 | 44.0 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with this compound
This table presents the percentage of cells in different phases of the cell cycle in the MCF-7 cell line following 24 hours of treatment with this compound, analyzed by PI staining and flow cytometry.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 ± 3.1 | 28.9 ± 2.2 | 15.9 ± 1.7 |
| This compound | 10 | 68.5 ± 3.5 | 18.3 ± 1.9 | 13.2 ± 1.4 |
| This compound | 20 | 75.1 ± 4.2 | 12.5 ± 1.5 | 12.4 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
This compound stock solution (in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells induced by this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 10 µM and 20 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 10 µM and 20 µM) for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis in cancer cells.
Caption: Hypothetical apoptotic pathway induced by this compound.
Conclusion
The protocols detailed in this document provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The hypothetical data presented suggests that this compound exhibits cytotoxicity against multiple cancer cell lines, with a mechanism of action that involves the induction of apoptosis and arrest of the cell cycle at the G0/G1 phase. Further investigation, including Western blot analysis of key regulatory proteins in the apoptotic and cell cycle pathways, is recommended to fully elucidate its molecular mechanism.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Dihydroechinofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroechinofuran is a natural product that has garnered interest for its potential biological activities. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound and its derivatives against a panel of clinically relevant bacteria and fungi. The methodologies outlined here are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy. While specific quantitative data for this compound is not extensively available in public literature, this guide will enable researchers to generate robust and reliable data. A related class of compounds, dihydroxanthones, has shown activity against Gram-positive bacteria, particularly with a pronounced anti-staphylococcal effect. For instance, a derivative, 5-bromo-4,4-dimethyl-7-chloro-4,4a-dihydroxanthone, was found to increase the permeability of the cytoplasmic membrane of Staphylococcus aureus[1]. These protocols will facilitate the investigation of this compound's antimicrobial spectrum and mechanism of action.
Data Presentation
Quantitative antimicrobial susceptibility data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison of the compound's activity against different microorganisms.
Table 1: Illustrative Antibacterial Activity of this compound (MIC and MBC in µg/mL)
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) [Positive Control] |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Data to be determined | Data to be determined | 0.25 - 1.0 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Data to be determined | Data to be determined | 0.25 - 2.0 |
| Escherichia coli ATCC 25922 | Gram-negative | Data to be determined | Data to be determined | 0.008 - 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data to be determined | Data to be determined | 0.25 - 1.0 |
Table 2: Illustrative Antifungal Activity of this compound (MIC and MFC in µg/mL)
| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) [Positive Control] |
| Candida albicans ATCC 90028 | Data to be determined | Data to be determined | 0.25 - 1.0 |
| Cryptococcus neoformans ATCC 208821 | Data to be determined | Data to be determined | 2.0 - 8.0 |
| Aspergillus fumigatus ATCC 204305 | Data to be determined | Data to be determined | 1.0 - 4.0 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial/fungal inocula standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (vehicle solvent, e.g., DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates. The concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[5] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum and a known antimicrobial), a negative control (broth with inoculum and the solvent used to dissolve the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound. Allow the disks to dry in a sterile environment.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform growth.
-
Disk Application: Aseptically place the this compound-impregnated disks and control disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The susceptibility of the organism is interpreted based on standardized zone diameter charts (which would need to be developed for a new compound like this compound).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. researchgate.net [researchgate.net]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Determining the Mechanism of Action of Dihydroechinofuran: A Guide to Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroechinofuran, a novel natural product, has demonstrated preliminary anti-proliferative activity in cancer cell lines. Elucidating its mechanism of action is crucial for its development as a potential therapeutic agent. This document provides a comprehensive guide to a series of cell-based assays designed to investigate the cytotoxic effects, induction of apoptosis, cell cycle alterations, and impact on key signaling pathways mediated by this compound. The following protocols and data presentation formats will enable researchers to systematically characterize the molecular mechanisms underlying the bioactivity of this compound.
Initial Assessment of Cytotoxicity
The first step in characterizing a new compound is to determine its cytotoxic or anti-proliferative effects on cancer cells. This is typically achieved by measuring cell viability after treatment with a range of concentrations of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation: Cytotoxicity
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | MTT | 48 | 25.3 ± 2.1 |
| A549 (Lung) | MTT | 48 | 42.1 ± 3.5 |
| HeLa (Cervical) | SRB | 48 | 33.7 ± 2.8 |
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer agents.[1] Several assays can determine if this compound induces apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis.
Protocol:
-
Cell Lysis: Treat cells as described above, then lyse the cells to prepare a cell extract.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) to the cell lysate.
-
Signal Measurement: Measure the cleavage of the substrate over time using a microplate reader. The signal is proportional to the caspase-3 activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and the cleavage of PARP (Poly (ADP-ribose) polymerase) by activated caspase-3.[2]
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Data Presentation: Apoptosis
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h Treatment)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Relative Caspase-3 Activity |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 |
| This compound (25 µM) | 15.8 ± 1.2 | 8.2 ± 0.9 | 3.5 ± 0.4 |
| This compound (50 µM) | 32.4 ± 2.5 | 15.1 ± 1.8 | 6.8 ± 0.7 |
Cell Cycle Analysis
Many anti-cancer compounds exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[3][4]
Propidium Iodide (PI) Staining for DNA Content
Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described previously.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of Cell Cycle Regulatory Proteins
To understand the mechanism of cell cycle arrest, the expression levels of key regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK2, CDK1) can be examined by western blotting.[5]
Protocol:
Follow the western blot protocol described in section 2.3, using primary antibodies against the relevant cell cycle proteins.
Data Presentation: Cell Cycle
Table 3: Cell Cycle Distribution of MCF-7 Cells after 24h Treatment with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 30.5 ± 2.2 | 14.3 ± 1.5 |
| This compound (25 µM) | 72.8 ± 4.5 | 15.1 ± 1.8 | 12.1 ± 1.3 |
| This compound (50 µM) | 85.3 ± 5.2 | 8.2 ± 1.1 | 6.5 ± 0.9 |
Signaling Pathway Modulation
Identifying the signaling pathways modulated by this compound is crucial to pinpointing its molecular targets.
Western Blot Analysis of Key Signaling Pathways
Western blotting can be used to assess the activation state (often by phosphorylation) of key proteins in major signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.
Protocol:
Follow the western blot protocol in section 2.3, using phospho-specific antibodies (e.g., p-Akt, p-ERK) and antibodies for the total protein levels.
Reporter Gene Assays
Reporter gene assays can be used to measure the activity of specific transcription factors that are downstream effectors of signaling pathways (e.g., an NF-κB luciferase reporter assay).
Protocol:
-
Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for the transcription factor of interest. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with this compound.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative reporter activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
The systematic application of these cell-based assays will provide a comprehensive understanding of the mechanism of action of this compound. The data generated will reveal its effects on cell viability, its ability to induce apoptosis and/or cell cycle arrest, and the key signaling pathways it modulates. This information is essential for the continued preclinical development of this compound as a potential anti-cancer therapeutic.
References
- 1. Induction of apoptosis in cells | Abcam [abcam.com]
- 2. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Dihydroechinofuran: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Dihydroechinofuran, a novel compound with potential therapeutic applications. Given the current lack of specific published in vivo studies for this compound, this document outlines standardized and widely accepted animal models and protocols based on the known biological activities of structurally related furan and benzofuran derivatives. These compounds have demonstrated notable anti-inflammatory and anticancer properties, suggesting that this compound may exhibit similar efficacy.[1][2][3][4]
This document offers detailed experimental protocols for assessing both anti-inflammatory and anticancer activities in rodent models. It also includes templates for data presentation and diagrams of key signaling pathways that this compound is hypothesized to modulate based on evidence from analogous compounds.
I. Anti-Inflammatory Efficacy Evaluation
Furan and benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, which are central to the inflammatory response.[5] Therefore, established models of acute and chronic inflammation are recommended to assess the in vivo efficacy of this compound.
A. Recommended Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
-
Procedure: a. Animals are fasted overnight with free access to water. b. The initial volume of the right hind paw is measured using a plethysmometer. c. The respective treatments are administered orally (p.o.). d. One hour after treatment, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw. e. Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Data Presentation:
Hypothetical In Vivo Anti-inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 4 hours |
|---|---|---|
| Vehicle Control | - | 0 |
| This compound | 10 | 35.5 |
| This compound | 30 | 58.2 |
| This compound | 100 | 75.8 |
| Indomethacin (Standard) | 10 | 72.4 |
B. Key Signaling Pathways in Inflammation
This compound is likely to exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are critical regulators of inflammation and are common targets for anti-inflammatory compounds.
II. Anticancer Efficacy Evaluation
The furan scaffold is present in numerous compounds with demonstrated anticancer activity. These compounds can induce apoptosis and inhibit cell cycle progression in cancer cells. Therefore, a human tumor xenograft model is the gold standard for evaluating the in vivo anticancer potential of this compound.
A. Recommended Animal Model: Human Tumor Xenograft in Nude Mice
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Experimental Protocol:
-
Cell Lines and Culture: A suitable human cancer cell line (e.g., HCT116 for colon cancer, MDA-MB-231 for breast cancer) is cultured in appropriate media to the logarithmic growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: a. Harvest and resuspend cancer cells in a sterile, serum-free medium or PBS. b. Inject approximately 5 x 10^6 cells subcutaneously into the right flank of each mouse.
-
Treatment: a. Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. b. Administer this compound (e.g., 50 mg/kg, i.p. daily) and a vehicle control. A standard chemotherapeutic agent (e.g., Doxorubicin, 5 mg/kg, i.v. weekly) can be used as a positive control.
-
Endpoint Analysis: a. Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2. b. Monitor animal body weight as an indicator of toxicity. c. After a predetermined period (e.g., 21 days), euthanize the mice, and excise and weigh the tumors.
Data Presentation:
Hypothetical In Vivo Anticancer Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | i.p., daily | 1500 ± 200 | 0 |
| This compound | 50 | i.p., daily | 675 ± 150 | 55 |
| Doxorubicin (Standard) | 5 | i.v., weekly | 450 ± 100 | 70 |
B. Key Signaling Pathway in Cancer: Apoptosis
A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. This compound may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
III. Pharmacokinetic Studies
To complement efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol: Pharmacokinetic Profiling in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Drug Administration:
-
Intravenous (i.v.) bolus (e.g., 5 mg/kg)
-
Oral gavage (p.o.) (e.g., 20 mg/kg)
-
-
Sample Collection: Collect blood samples via the jugular vein cannula at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀₋t (ng*h/mL) | 3500 | 6200 |
| T₁/₂ (h) | 4.5 | 5.0 |
| Bioavailability (%) | - | 44.3 |
IV. Experimental Workflow
The following diagram outlines a logical workflow for the in vivo evaluation of this compound.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and the intrinsic properties of this compound. The signaling pathways depicted are based on the known mechanisms of related compounds and require experimental validation for this compound. Researchers should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Radiolabeling Dihydroechinofuran for ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to the drug development process, providing critical insights into the pharmacokinetic profile of a new chemical entity.[1][2] The use of radiolabeled compounds is considered the gold standard for quantitative ADME studies, offering high sensitivity and the ability to trace the molecule and its metabolites throughout a biological system.[3][4][5] This document provides a detailed protocol for the radiolabeling of a hypothetical novel compound, Dihydroechinofuran, and its subsequent use in ADME studies.
Given the apparent novelty of this compound, this protocol is based on established methods for radiolabeling analogous small molecules, particularly those containing furan or related heterocyclic structures. The choice between Carbon-14 (¹⁴C) and Tritium (³H) for radiolabeling depends on the specific requirements of the study. Tritium is often favored in early discovery due to its higher specific activity and typically more straightforward synthesis, while ¹⁴C is invaluable for its metabolic stability, as the label is less likely to be lost through metabolic processes.
Radiolabeling of this compound
The selection of the radioisotope and the position of the label within the this compound molecule are critical for the successful interpretation of ADME data. The label should be placed in a metabolically stable position to ensure that the radioactivity continues to represent the drug and its metabolites.
Choice of Radioisotope
| Isotope | Specific Activity | Advantages | Disadvantages |
| Tritium (³H) | High (up to 29 Ci/mmol) | Higher sensitivity for receptor binding assays, easier and less expensive synthesis. | Potential for loss of label through metabolic exchange. |
| Carbon-14 (¹⁴C) | Lower (up to 62.4 mCi/mmol) | Greater metabolic stability, less prone to exchange. | More complex and costly synthesis. |
For initial ADME studies of this compound, Tritium (³H) is a suitable choice due to its high specific activity, which is advantageous for in vitro assays and early in vivo profiling.
Proposed Radiolabeling Protocol: [³H]-Dihydroechinofuran
This protocol outlines a general strategy for the tritium labeling of this compound via catalytic reduction of an unsaturated precursor. This is a common and effective method for introducing tritium into a molecule.
1. Synthesis of a Desaturated this compound Precursor:
-
Objective: To synthesize an analog of this compound containing a double bond at a position that is not expected to be metabolically labile.
-
Methodology:
-
Identify a suitable synthetic route to this compound that proceeds through an unsaturated intermediate (e.g., a furan or a partially saturated dihydrofuran).
-
Synthesize and purify this unsaturated precursor using standard organic chemistry techniques.
-
Characterize the precursor thoroughly using NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
-
2. Catalytic Tritiation:
-
Objective: To introduce tritium into the precursor molecule by catalytic reduction of the double bond with tritium gas.
-
Materials:
-
Unsaturated this compound precursor
-
Tritium (³H₂) gas
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Vacuum manifold and tritiation apparatus
-
-
Methodology:
-
In a specialized radiochemistry laboratory, dissolve the unsaturated precursor in an appropriate anhydrous solvent in a reaction vessel.
-
Add the catalyst (e.g., 10% Pd/C).
-
Connect the reaction vessel to a vacuum manifold and degas the solution.
-
Introduce tritium gas into the reaction vessel at a controlled pressure.
-
Stir the reaction mixture at room temperature for a specified period (typically several hours) to allow for complete reduction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, carefully remove the excess tritium gas and purge the system with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
3. Purification of [³H]-Dihydroechinofuran:
-
Objective: To isolate the radiolabeled this compound from unreacted precursor, byproducts, and labile tritium.
-
Methodology:
-
Concentrate the filtrate under reduced pressure.
-
Perform preparative High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase to separate the desired product.
-
Collect the fraction corresponding to [³H]-Dihydroechinofuran.
-
Remove the solvent to obtain the purified radiolabeled compound.
-
4. Quality Control:
-
Objective: To determine the radiochemical purity, specific activity, and concentration of the final product.
-
Methodology:
-
Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with an in-line radioactivity detector. The radiochemical purity should typically be >98%.
-
Specific Activity: Determine the concentration of the sample by UV spectroscopy or mass spectrometry and measure the radioactivity using a liquid scintillation counter. Calculate the specific activity in Ci/mmol.
-
Identity Confirmation: Confirm the identity of the radiolabeled product by co-elution with an authentic, non-radiolabeled standard of this compound on HPLC.
-
Caption: Workflow for the radiolabeling of this compound.
Protocols for ADME Studies Using [³H]-Dihydroechinofuran
Once [³H]-Dihydroechinofuran has been synthesized and characterized, it can be used in a variety of in vitro and in vivo ADME studies.
In Vitro ADME Assays
| Assay | Objective | Brief Methodology |
| Metabolic Stability | To determine the rate of metabolism in liver microsomes or hepatocytes. | Incubate [³H]-Dihydroechinofuran with liver microsomes or hepatocytes. At various time points, quench the reaction and analyze the remaining parent compound by LC-MS/MS. |
| Plasma Protein Binding | To quantify the extent to which this compound binds to plasma proteins. | Incubate [³H]-Dihydroechinofuran with plasma. Separate the bound and unbound fractions by equilibrium dialysis or ultrafiltration. Quantify radioactivity in each fraction. |
| Cell Permeability | To assess the ability of this compound to cross cell membranes (e.g., Caco-2 for intestinal absorption). | Add [³H]-Dihydroechinofuran to the apical side of a Caco-2 cell monolayer. Measure the amount of radioactivity that appears on the basolateral side over time. |
| Metabolite Profiling | To identify the major metabolites of this compound. | Incubate [³H]-Dihydroechinofuran with hepatocytes or other metabolically active systems. Separate and identify the radioactive metabolites using radio-HPLC and mass spectrometry. |
In Vivo ADME Studies
1. Animal Model Selection:
-
Select an appropriate animal model (e.g., rat, mouse) based on the research question and relevance to human physiology.
2. Dosing and Sample Collection:
-
Dose Formulation: Prepare a dosing solution of [³H]-Dihydroechinofuran in a suitable vehicle.
-
Administration: Administer the radiolabeled compound to the animals via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: At predetermined time points, collect blood, urine, feces, and various tissues.
3. Sample Analysis:
-
Radioactivity Quantification:
-
Liquid Samples (Plasma, Urine): Measure the total radioactivity in an aliquot of each sample using a liquid scintillation counter.
-
Solid Samples (Tissues, Feces): Homogenize the samples and combust a portion to convert the ³H to tritiated water, which is then quantified by liquid scintillation counting.
-
-
Pharmacokinetic Analysis:
-
Determine the concentration of total radioactivity in plasma at each time point to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Excretion Profile (Mass Balance):
-
Quantify the total radioactivity excreted in urine and feces over a defined period to determine the routes and extent of excretion.
-
-
Tissue Distribution:
-
Determine the concentration of radioactivity in various tissues to understand the distribution of the compound and its metabolites.
-
-
Metabolite Profiling:
-
Analyze plasma, urine, and fecal extracts using radio-HPLC to separate and quantify the parent drug and its metabolites.
-
Caption: Overall workflow for ADME studies of this compound.
Conclusion
The use of radiolabeled this compound is essential for a thorough characterization of its ADME properties. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and quality control of [³H]-Dihydroechinofuran, as well as its application in key in vitro and in vivo ADME studies. The data generated from these studies are critical for making informed decisions in the drug development pipeline.
References
Troubleshooting & Optimization
Dihydroechinofuran Stability Testing and Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation product analysis of Dihydroechinofuran.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
A1: this compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5] These studies are crucial for determining shelf-life, recommended storage conditions, and ensuring the safety and efficacy of the final product.
Q2: What are the typical forced degradation conditions for this compound?
A2: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products. For this compound, typical conditions would involve exposure to:
-
Acidic Conditions: Refluxing with 0.1N HCl at 60°C for 30 minutes.
-
Alkaline Conditions: Refluxing with 0.1N NaOH at 60°C for 30 minutes.
-
Oxidative Conditions: Treatment with 3-30% hydrogen peroxide.
-
Thermal Conditions: Exposure to dry heat at elevated temperatures (e.g., 10°C increments above accelerated stability testing temperatures).
-
Photolytic Conditions: Exposure to a combination of UV and visible light, as specified by ICH Q1B guidelines.
Q3: What are the expected degradation pathways for a furanocoumarin like this compound?
A3: Based on the general chemistry of furanocoumarins, potential degradation pathways for this compound under stress conditions could include:
-
Hydrolysis: Cleavage of ester or ether linkages, if present in the specific structure of this compound.
-
Oxidation: Formation of N-oxides, hydroxylation of aromatic rings, or cleavage of the furan ring.
-
Photodegradation: Dimerization or other rearrangements upon exposure to UV light. Furanocoumarins are known to be phototoxic.
-
Isomerization: Conversion to angular furanocoumarins from linear ones, or vice versa, under certain conditions.
Q4: What analytical techniques are recommended for analyzing this compound and its degradation products?
A4: A stability-indicating analytical method is required, which is a validated quantitative procedure that can accurately measure the active ingredient free from interference from degradation products, excipients, and impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. For the identification and structural elucidation of degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are powerful tools.
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| This compound is highly stable under the tested conditions. | This is a valid result of the stability study. Ensure that the analytical method is sensitive enough to detect low levels of degradation (aim for 5-20% degradation). |
| Analytical method is not stability-indicating. | The degradation products may be co-eluting with the parent peak. Re-validate the analytical method using a different column, mobile phase, or gradient to ensure separation of all potential degradation products. |
Issue 2: Excessive degradation (>50%) observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%. |
| High instability of this compound. | This indicates a potential need for formulation strategies to protect the drug substance, such as the use of antioxidants or protective packaging. |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step | | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure that this compound and its degradation products are in a single ionic form. | | Column degradation. | Use a guard column and ensure the mobile phase is compatible with the column chemistry. Replace the column if necessary. | | Co-elution of degradation products. | Modify the HPLC method (e.g., change the gradient, solvent composition, or column) to improve the resolution between peaks. |
Issue 4: Difficulty in identifying unknown degradation products.
| Possible Cause | Troubleshooting Step | | Insufficient concentration of the degradant for characterization. | Concentrate the sample containing the degradation product. Perform forced degradation on a larger scale to generate more of the impurity. | | Lack of reference standards. | Utilize LC-MS/MS to obtain fragmentation data and propose a structure. Isolate the degradation product using preparative HPLC and perform structural elucidation using NMR and other spectroscopic techniques. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N HCl. Reflux at 60°C for 30 minutes. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Reflux at 60°C for 30 minutes. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve the stressed sample and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution program to ensure separation of all peaks. A starting point could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1N HCl, 60°C, 30 min | 15.2 | 2 | DP1 (8.5 min) |
| 0.1N NaOH, 60°C, 30 min | 22.8 | 3 | DP2 (7.2 min), DP3 (10.1 min) |
| 30% H₂O₂, RT, 24h | 18.5 | 2 | DP4 (9.3 min) |
| Dry Heat, 80°C, 48h | 8.1 | 1 | DP5 (11.5 min) |
| Photolytic | 25.6 | 4 | DP6 (6.8 min), DP7 (12.4 min) |
Table 2: Validation Summary of the Stability-Indicating HPLC Method
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity > 0.99 |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Plausible degradation pathways for this compound.
References
- 1. Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. rjptonline.org [rjptonline.org]
Optimizing reaction conditions for Dihydroechinofuran derivatization
Welcome to the technical support center for the derivatization of Dihydroechinofuran. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound?
A1: this compound possesses a secondary hydroxyl group and a polar dihydrofuran ring. Derivatization is typically performed to increase its volatility and thermal stability, making it more amenable for analysis by gas chromatography-mass spectrometry (GC-MS). By converting the polar hydroxyl group to a less polar ether or ester, chromatographic peak shape and sensitivity can be significantly improved.
Q2: Which functional groups in this compound are targeted for derivatization?
A2: The primary target for derivatization is the secondary hydroxyl (-OH) group. This is the most reactive site for common derivatization reagents. The oxygen atom in the dihydrofuran ring is generally unreactive under standard derivatization conditions.
Q3: What are the most common derivatization strategies for this compound?
A3: The most common and effective derivatization methods for hydroxyl groups are silylation and acylation.
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a trialkylsilyl group, typically trimethylsilyl (TMS).
-
Acylation: This involves the introduction of an acyl group (e.g., acetyl) to form an ester.
Q4: How do I choose between silylation and acylation?
A4: The choice depends on the analytical requirements and the complexity of the sample matrix.
-
Silylation is a very common and effective method for increasing volatility. However, silylating agents are highly sensitive to moisture, and the resulting derivatives can also be moisture-sensitive.
-
Acylation can also increase volatility and may offer better stability for the resulting derivative, which can be advantageous for sample storage and handling.
Q5: I am observing incomplete derivatization. What are the likely causes?
A5: Incomplete derivatization is a common issue and can be attributed to several factors:
-
Presence of moisture: Silylating and acylating reagents are highly reactive with water.
-
Insufficient reagent: The molar ratio of the derivatizing agent to this compound may be too low.
-
Suboptimal reaction conditions: The reaction temperature may be too low, or the reaction time too short.
-
Steric hindrance: While less common for this structure, the accessibility of the hydroxyl group can be a factor.
Troubleshooting Guides
Silylation Troubleshooting
| Problem | Potential Causes | Solutions |
| Low or No Product Formation | 1. Presence of moisture in the sample, solvent, or glassware. 2. Inactive silylating reagent. 3. Insufficient reaction temperature or time. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Consider co-evaporation of the sample with an anhydrous solvent. 2. Use a fresh vial of the silylating reagent. 3. Increase the reaction temperature (e.g., to 60-80°C) and/or extend the reaction time. |
| Multiple Peaks in Chromatogram | 1. Incomplete derivatization leading to a peak for the original compound and the derivative. 2. Formation of byproducts due to side reactions. 3. Degradation of the derivative. | 1. Optimize reaction conditions as described above. 2. Use a milder silylating agent or optimize the catalyst used. 3. Analyze the sample promptly after derivatization. Ensure the GC inlet temperature is not excessively high. |
| Poor Peak Shape (Tailing) | 1. Interaction of the derivatized analyte with active sites in the GC system. 2. Incomplete derivatization leaving the polar hydroxyl group. | 1. Deactivate the GC liner and column. 2. Re-optimize the derivatization procedure to ensure complete reaction. |
Acylation Troubleshooting
| Problem | Potential Causes | Solutions |
| Slow or Incomplete Reaction | 1. Insufficient catalyst (e.g., pyridine, DMAP). 2. Low reaction temperature. 3. Steric hindrance around the hydroxyl group. | 1. Increase the amount of catalyst. DMAP is a more potent catalyst than pyridine. 2. Gently heat the reaction mixture (e.g., to 40-60°C). 3. Increase reaction time and consider using a less bulky acylating agent if possible. |
| Formation of Colored Byproducts | 1. Reaction with impurities in the sample or reagents. 2. Degradation of the acylating agent or catalyst, especially with prolonged heating. | 1. Use high-purity reagents and solvents. 2. Avoid excessive heating and prolonged reaction times. Monitor the reaction progress to determine the optimal endpoint. |
| Difficulty in Removing Excess Reagent | 1. High boiling point of the acylating anhydride and byproducts. | 1. After the reaction, use a gentle stream of nitrogen to evaporate excess reagent. A subsequent liquid-liquid extraction can be used to purify the derivatized product. |
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA + TMCS
Materials:
-
Dried this compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Anhydrous pyridine or acetonitrile
-
Heating block or water bath
-
Inert gas (Nitrogen or Argon)
-
GC vials with inserts
Procedure:
-
Place 10-100 µg of the dried this compound sample into a GC vial insert.
-
Add 100 µL of anhydrous pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Acylation of this compound with Acetic Anhydride
Materials:
-
Dried this compound sample
-
Acetic anhydride
-
Anhydrous pyridine
-
Heating block or water bath
-
Inert gas (Nitrogen or Argon)
-
GC vials
Procedure:
-
Place 10-100 µg of the dried this compound sample into a GC vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly.
-
Heat the vial at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Visualizations
Caption: General workflow for the derivatization of this compound.
Troubleshooting Dihydroechinofuran purification by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Dihydroechinofuran by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase for this compound purification?
A1: For the purification of furanocoumarins like this compound, silica gel is the most commonly used stationary phase.[1][2] A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][3] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is one that provides good separation of this compound from impurities on a TLC plate. A good starting point is to aim for an Rf (retardation factor) value of approximately 0.2-0.4 for this compound. This generally provides a good balance for effective separation on a column. You can screen various ratios of hexane/ethyl acetate or petroleum ether/ethyl acetate to find the optimal system.
Q3: Is this compound stable on silica gel?
A3: Furanocoumarins can sometimes be sensitive to the acidic nature of silica gel, which may lead to degradation.[4] It is advisable to perform a stability test on a small scale using a 2D TLC. To do this, spot the compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears or the original spot streaks, it may indicate degradation.
Q4: What should I do if my compound is degrading on the silica gel column?
A4: If you suspect degradation, you have a few options:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base, such as 1% triethylamine.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like Florisil or alumina.
-
Work quickly: Minimize the time the compound spends on the column by using flash chromatography.
Q5: My compound is not dissolving in the mobile phase. How can I load it onto the column?
A5: If this compound has low solubility in your chosen mobile phase, you can use a "dry loading" technique. Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or No Separation | Incorrect solvent system (too polar or not polar enough). | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for this compound. |
| Column was poorly packed (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Sample band was too broad. | Dissolve the sample in the minimum amount of solvent for loading. Consider dry loading for poorly soluble samples. | |
| Compound is Stuck on the Column | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound may have degraded or irreversibly adsorbed to the silica. | Test for stability on TLC. If unstable, consider a different stationary phase or deactivating the silica. | |
| Slow Column Flow Rate | Silica gel is too fine or packed too tightly. | Use silica gel with a larger particle size or pack the column less tightly. Apply positive pressure (flash chromatography). |
| Column is clogged by particulates. | Ensure your sample is free of particulate matter by filtering it before loading. | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the solvent level above the silica gel bed. |
| Tailing of Bands | Compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. |
| Column is overloaded with sample. | Use a larger column or reduce the amount of sample being purified. |
Experimental Protocols
Protocol 1: Column Chromatography of a Furanocoumarin Extract
This is a general protocol for the purification of furanocoumarins from a plant extract, which can be adapted for this compound.
-
Preparation of the Extract: The plant material is dried, powdered, and extracted with a suitable solvent like petroleum ether or methanol in a Soxhlet apparatus. The resulting extract is concentrated under reduced pressure.
-
Column Packing: A glass column is packed with silica gel 60 (230-400 mesh) as a slurry in the initial mobile phase (e.g., hexane or petroleum ether).
-
Sample Loading: The concentrated extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. Alternatively, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the desired compound. Fractions containing the pure compound are combined and the solvent is evaporated.
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for this compound purification.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for poor separation.
References
Minimizing side-product formation in Dihydroechinofuran synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side-product formation during the synthesis of Dihydroechinofuran and related furan-substituted dihydrobenzofurans.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of this compound and Formation of a Complex Mixture of Products
Question: My reaction to synthesize this compound is resulting in a low yield of the desired product, and the crude NMR shows a complex mixture of unidentified products. What are the likely causes and how can I improve the selectivity?
Answer:
Low yields and the formation of complex mixtures in this compound synthesis often stem from a lack of control over the reaction conditions, leading to multiple side reactions. The primary culprits are typically related to the reactivity of the phenolic hydroxyl group and the furan ring under oxidative or radical conditions.
Potential Causes and Solutions:
-
Over-oxidation: The desired this compound product can be susceptible to further oxidation, especially if harsh oxidants or prolonged reaction times are used.
-
Solution: Optimize the stoichiometry of the oxidant. Silver(I) oxide (Ag₂O) is a commonly used and effective oxidant for such transformations.[1] It is recommended to start with a sub-stoichiometric amount (e.g., 0.5 equivalents) and incrementally adjust as needed.[1] Monitoring the reaction closely by TLC or LC-MS can help determine the optimal reaction time to prevent over-oxidation of the product.
-
-
Polymerization: Phenolic compounds and furan rings can be prone to polymerization under acidic or strongly oxidative conditions.
-
Solution: Employ milder reaction conditions. This includes using a less aggressive oxidant and ensuring the reaction is not overly acidic. If polymerization is suspected, consider performing the reaction at a lower temperature and for a shorter duration.
-
-
Undesired C-C and C-O Coupling: The radical or cationic intermediates formed during the reaction can couple at various positions on the phenol and furan rings, leading to a mixture of regioisomers and dimeric or oligomeric side-products.
-
Solution: The choice of solvent can significantly influence the selectivity of the coupling reaction. Acetonitrile has been shown to provide a good balance between conversion and selectivity in the synthesis of dihydrobenzofuran neolignans.[1] Temperature optimization is also critical; while higher temperatures can increase the reaction rate, they may decrease selectivity. Running the reaction at a controlled, moderate temperature (e.g., reflux in acetonitrile) is often a good starting point.[1]
-
Issue 2: Formation of a Significant Amount of a Dimeric Byproduct
Question: I am observing a significant peak in my LC-MS and a set of corresponding signals in the NMR that suggest the formation of a dimeric byproduct. What is the likely structure of this dimer and how can I suppress its formation?
Answer:
Dimerization is a common side reaction in the oxidative coupling of phenols. The phenoxy radical intermediate can couple with another molecule of the starting material or the product rather than undergoing the desired intramolecular cyclization.
Likely Side-Product Structure:
A common dimeric byproduct would result from an intermolecular C-C or C-O bond formation between two molecules of the starting phenol before the desired intramolecular cyclization occurs to form the dihydrofuran ring.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular dimerization. This is a classic strategy to promote cyclization reactions.
-
Slow Addition of Starting Material: A slow, controlled addition of the phenolic precursor to the reaction mixture containing the oxidant can maintain a low instantaneous concentration of the starting material, further disfavoring dimerization.
-
Optimize Oxidant and Temperature: As mentioned previously, the choice and amount of oxidant, as well as the reaction temperature, can influence the relative rates of the desired cyclization and the undesired dimerization. A systematic optimization of these parameters is recommended.
Issue 3: Evidence of Furan Ring Opening or Degradation
Question: My analytical data (NMR, MS) suggests that the furan ring of my starting material or product is not stable under the reaction conditions. I am seeing byproducts that lack the characteristic furan signals. What could be causing this and how can I prevent it?
Answer:
Furan rings can be susceptible to degradation under certain conditions, particularly in the presence of strong acids or oxidants. This can lead to ring-opened products, which will complicate the purification and lower the yield of this compound.
Potential Causes and Mitigation:
-
Acid-Catalyzed Ring Opening: If the reaction conditions are acidic, the furan ring can undergo acid-catalyzed hydrolysis, leading to the formation of dicarbonyl compounds.
-
Solution: Ensure the reaction is run under neutral or basic conditions if possible. If an acid is required, use the mildest acid possible at the lowest effective concentration.
-
-
Oxidative Cleavage: Some oxidants can directly attack and cleave the furan ring.
-
Solution: Screen different oxidants to find one that is selective for the desired phenolic coupling without degrading the furan moiety. Silver(I) reagents are often a good choice for their relative mildness compared to some other strong oxidants.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound synthesis?
A1: While various solvents can be used, acetonitrile has been reported to provide an excellent balance between reactant conversion and selectivity for the desired dihydrobenzofuran product in related syntheses.[1] It is also considered a "greener" solvent compared to options like dichloromethane or benzene.
Q2: How critical is the reaction temperature?
A2: Temperature is a critical parameter. For the silver(I)-promoted oxidative coupling, reactions at 0°C have shown decreased conversion and selectivity, while reflux conditions often provide good results. It is advisable to perform a temperature optimization study for your specific substrate and setup.
Q3: What is the recommended reaction time?
A3: Reaction times can vary significantly. In some optimized procedures for related dihydrobenzofurans, reaction times have been successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity. It is crucial to monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times that could lead to side-product formation.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the this compound and the side-products. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care. Oxidants should be handled with particular caution.
Data Presentation
Table 1: Effect of Reaction Conditions on Dihydrobenzofuran Neolignan Synthesis (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Oxidant (equiv.) | Ag₂O (0.5) | Ag₂O (1.0) | AgOAc (1.0) | |
| Solvent | Acetonitrile | Dichloromethane | Benzene/Acetone | |
| Temperature (°C) | Reflux (82) | Room Temp | 50 | |
| Time (h) | 4 | 20 | 2 | |
| Conversion (%) | High | Moderate | Moderate | |
| Selectivity (%) | High | Moderate | Low |
Note: This table is a summary of trends observed in the synthesis of related dihydrobenzofuran neolignans and should be used as a guide for optimizing this compound synthesis.
Experimental Protocols
Optimized Protocol for Silver(I)-Promoted Oxidative Coupling
This protocol is a generalized procedure based on optimized conditions for the synthesis of dihydrobenzofuran neolignans and should be adapted for the specific synthesis of this compound.
-
Reactant Preparation: To a solution of the appropriate phenolic precursor (1.0 equiv.) in acetonitrile, add silver(I) oxide (0.5 equiv.).
-
Reaction Execution: Stir the reaction mixture under reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the silver salts. Wash the celite pad with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
Enhancing the resolution of Dihydroechinofuran in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Dihydroechinofuran. Our aim is to help you enhance peak resolution and address common challenges encountered during your experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to specific issues you may face during the HPLC analysis of this compound.
Issue 1: Poor Resolution or Co-eluting Peaks
-
Question: My chromatogram shows poor resolution between this compound and other components, or the peaks are co-eluting. What should I do?
-
Answer: Poor resolution is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here are the key parameters to investigate:
-
Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is critical for achieving good separation.
-
To increase retention and potentially improve separation of early-eluting peaks: Decrease the percentage of the organic solvent.[1]
-
For strongly retained compounds: A slight increase in the organic modifier might be necessary.
-
Consider a different organic solvent: If you are using acetonitrile, trying methanol, or vice-versa, can alter the selectivity of your separation.
-
-
Gradient Elution: If you are running an isocratic method, switching to a gradient elution can significantly improve the resolution of complex samples. A shallow gradient, where the organic solvent concentration changes slowly, is often effective for separating closely eluting peaks.[1]
-
Column Chemistry:
-
Stationary Phase: C18 columns are a good starting point for non-polar compounds like many furanocoumarins. If resolution is still an issue, consider a C8 column for a different selectivity or a phenyl-hexyl column for potential π-π interactions.[1]
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) provide higher efficiency and better resolution, but will also generate higher backpressure.[1]
-
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.[1]
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound. A typical starting point is 30-40°C.
-
Issue 2: Peak Tailing
-
Question: The peak for this compound is tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or sample.
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.
-
Solution: Use a column with end-capping, which shields the residual silanol groups.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. While this compound is largely neutral, ensuring a consistent and appropriate pH can improve peak shape. An acidic mobile phase (pH 2.5-4.5) is often beneficial for furanocoumarins.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also cause peak tailing.
-
Solution: Replace the guard column and try flushing the analytical column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Issue 3: Baseline Noise or Drift
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the possible reasons and solutions?
-
Answer: A stable baseline is crucial for accurate quantification. Here’s how to troubleshoot baseline issues:
-
Mobile Phase Preparation:
-
Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system, which can cause baseline noise. Online degassers are highly effective.
-
Solvent Quality: Use high-purity, HPLC-grade solvents and fresh, high-quality water. Impurities in the solvents can lead to a noisy baseline, especially in gradient elution.
-
Thorough Mixing: If you are preparing a mobile phase with multiple components, ensure they are thoroughly mixed.
-
-
System Leaks: Check for any leaks in the pump, injector, tubing, or fittings. Even a small leak can cause pressure fluctuations and a noisy baseline.
-
Detector Issues:
-
Lamp Failure: The detector lamp may be nearing the end of its life.
-
Contaminated Flow Cell: The flow cell may be contaminated. Flush the flow cell with a suitable cleaning solvent.
-
-
Temperature Fluctuations: Ensure a stable column and laboratory temperature. A column oven is recommended for reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: For a starting method, we recommend a reversed-phase approach. Based on methods for similar furanocoumarins, the following conditions are a good starting point:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | ~254 nm or ~310 nm (a UV scan of your standard is recommended) |
| Injection Volume | 10 µL |
Q2: How should I prepare my this compound samples for HPLC analysis?
A2: Proper sample preparation is key to protecting your column and obtaining reliable results.
-
Solubility: Based on the properties of similar furanocoumarins, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile. Dimethyl sulfoxide (DMSO) can be used for preparing concentrated stock solutions. For the final injection, it is best to dissolve the sample in the initial mobile phase composition to ensure good peak shape.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column frit.
-
Stability: this compound, like other furanocoumarins, may be susceptible to degradation from light and oxidation. It is advisable to prepare solutions fresh and store them in amber vials to protect them from light.
Q3: What are the key factors that control resolution in HPLC?
A3: The resolution in HPLC is primarily governed by three factors, as described by the resolution equation:
-
Efficiency (N): This relates to the narrowness of the peaks and is influenced by the column length, particle size, and flow rate. Longer columns and smaller particles generally lead to higher efficiency.
-
Selectivity (α): This is a measure of the separation between the centers of two adjacent peaks. It is most effectively manipulated by changing the mobile phase composition (organic solvent type, pH, additives) or the stationary phase chemistry.
-
Retention Factor (k'): Also known as the capacity factor, this describes how long a compound is retained on the column. It is controlled by the strength of the mobile phase.
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
Objective: To provide a general-purpose method for the separation and quantification of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
This compound standard
-
Sample containing this compound
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standards by diluting with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
Set the detector wavelength (a preliminary scan of the standard is recommended to determine the optimal wavelength).
-
Inject the standards and samples.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Caption: Common causes and solutions for peak tailing.
References
Addressing batch-to-batch variability in Dihydroechinofuran biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability and other common issues encountered during biological assays of Dihydroechinofuran and related dihydro-β-agarofurans.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related compounds?
A1: Dihydro-β-agarofurans, the class of compounds this compound belongs to, have demonstrated a range of biological activities. Notably, they have shown potential as inhibitors of the acetylcholinesterase enzyme and cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.[1] Derivatives of the broader benzofuran class have been investigated for anti-tumor, antibacterial, antioxidant, and anti-viral activities.
Q2: Which signaling pathways are potentially modulated by this compound?
A2: While the specific signaling pathways modulated by this compound are not definitively established in publicly available literature, related benzofuran compounds have been shown to modulate key inflammatory pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of inflammatory responses.[2] Therefore, it is plausible that this compound may exert its anti-inflammatory effects through these pathways.
Q3: What are the primary causes of batch-to-batch variability in this compound biological assays?
A3: Batch-to-batch variability in assays with natural products like this compound can stem from several sources.[3][4] These include:
-
Inconsistency in the natural product source: Variations in the cultivation, harvesting, and extraction processes of the plant material can lead to differing purity and concentration of the active compound in each batch.
-
Reagent stability and handling: Inconsistent storage and handling of reagents, including the this compound stock solution, can lead to degradation and altered activity.
-
Cell culture conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular responses to treatment.
-
Assay execution: Minor deviations in incubation times, temperatures, and pipetting volumes can introduce significant variability.
-
Instrumentation: Differences in the calibration and sensitivity of plate readers or other analytical instruments can affect measurements.
Q4: How can I minimize batch-to-batch variability in my experiments?
A4: Minimizing variability is crucial for obtaining reproducible data. Key strategies include:
-
Standardize protocols: Ensure all experimental steps are clearly defined and consistently followed by all personnel.
-
Quality control of this compound batches: Whenever possible, use well-characterized batches of this compound with consistent purity and concentration. Chromatographic fingerprinting can be a useful tool for assessing consistency.
-
Consistent cell culture practices: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements for a set of experiments.
-
Use of internal controls: Include positive and negative controls on every assay plate to monitor for consistency and identify potential issues.
-
Randomize sample placement: Randomize the placement of samples and controls on assay plates to minimize plate position effects.
-
Regular instrument calibration: Ensure all equipment is properly calibrated and maintained.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity/Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for more consistent seeding. |
| Edge effects on plates | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. |
| Inconsistent this compound concentration | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Vortex thoroughly before use. |
| Cell passage number drift | Maintain a log of cell passage numbers and use cells within a narrow, validated range for your assays. |
| Reagent instability | Aliquot and store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., NO, Cytokine Measurement)
| Potential Cause | Troubleshooting Step |
| Variable cell stimulation | Ensure the stimulating agent (e.g., LPS) is at a consistent concentration and incubation time across all experiments. |
| Inconsistent cell density | Optimize and standardize the cell seeding density to ensure a consistent response to stimuli. |
| Time-dependent effects of this compound | Perform a time-course experiment to determine the optimal pre-incubation time with this compound before stimulation. |
| Interference with detection reagents | Run a control with this compound and the detection reagents in the absence of cells to check for direct interference. |
| Variability in supernatant collection | Be consistent with the volume of supernatant collected and the timing of collection after treatment. |
Issue 3: Poor Reproducibility in Antioxidant Assays (e.g., DPPH, FRAP)
| Potential Cause | Troubleshooting Step |
| Instability of antioxidant reagents | Prepare fresh antioxidant reagents (e.g., DPPH solution) for each experiment and protect them from light. |
| Solvent effects | Ensure the solvent used to dissolve this compound does not interfere with the assay. Run a solvent-only control. |
| Inconsistent reaction times | Adhere strictly to the specified incubation times for the antioxidant reactions, as they are often time-sensitive. |
| Pipetting inaccuracies | Use calibrated pipettes and ensure accurate and consistent pipetting of small volumes of reagents and samples. |
| Temperature fluctuations | Perform the assay at a consistent temperature, as reaction rates can be temperature-dependent. |
Quantitative Data Summary
Quantitative data for this compound is not widely available in public literature. The following tables are provided as templates to guide data presentation.
Table 1: Example Cytotoxicity of this compound on A549 Cells (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Batch 1) | % Cell Viability (Batch 2) | % Cell Viability (Batch 3) |
| 0 (Control) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |
| 1 | 95.3 ± 6.1 | 92.1 ± 5.9 | 98.7 ± 6.3 |
| 10 | 78.4 ± 7.5 | 75.9 ± 8.1 | 81.2 ± 7.2 |
| 50 | 52.1 ± 9.2 | 48.8 ± 8.9 | 55.4 ± 9.8 |
| 100 | 25.6 ± 4.3 | 22.3 ± 4.1 | 28.9 ± 5.0 |
Table 2: Example Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| This compound Conc. (µM) | NO Inhibition (%) (Batch A) | NO Inhibition (%) (Batch B) | NO Inhibition (%) (Batch C) |
| 0 (Control) | 0.0 ± 2.1 | 0.0 ± 1.9 | 0.0 ± 2.3 |
| 1 | 15.2 ± 3.5 | 12.8 ± 3.1 | 18.1 ± 4.0 |
| 10 | 45.8 ± 5.8 | 42.1 ± 5.2 | 49.5 ± 6.1 |
| 50 | 75.3 ± 8.1 | 71.9 ± 7.5 | 78.6 ± 8.8 |
| 100 | 92.1 ± 4.9 | 88.7 ± 4.5 | 95.3 ± 5.2 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol provides a general method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Measurement)
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM.
-
Incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant activity.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solutions to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Visualizations
Caption: General workflow for this compound biological assays.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling cascade.
References
- 1. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batch to batch consistency: Significance and symbolism [wisdomlib.org]
Strategies to reduce Dihydroechinofuran cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Dihydroechinofuran on non-target cells during pre-clinical research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target cell lines at concentrations where this compound is effective against target cancer cells. What are the initial steps to troubleshoot this?
A1: High off-target cytotoxicity is a common challenge with potent therapeutic compounds. Here’s a step-by-step approach to begin troubleshooting:
-
Verify Drug Purity and Stability: Ensure the purity of your this compound stock. Impurities from synthesis or degradation products can contribute to unexpected toxicity. Confirm the stability of the compound in your experimental media and conditions.
-
Re-evaluate IC50 Values: Perform dose-response curves on a panel of target and non-target cell lines to accurately determine the half-maximal inhibitory concentration (IC50) for each. This will help quantify the therapeutic window.
-
Assess Exposure Time: Determine if reducing the incubation time of this compound with non-target cells can decrease toxicity while maintaining efficacy in target cells.
-
Consider Off-Target Mechanisms: The cytotoxicity observed may be due to off-target effects, where the drug interacts with unintended cellular components.[1][2] Consider performing genetic target-deconvolution studies to confirm that the observed cytotoxicity is indeed mediated by the intended target.[1]
Q2: What are the primary strategies to reduce the off-target cytotoxicity of a potent compound like this compound?
A2: The main goal is to improve the therapeutic index by either increasing the drug concentration at the target site or reducing its exposure to healthy tissues. Key strategies include:
-
Targeted Drug Delivery Systems (DDS): Encapsulating or conjugating this compound to a targeting moiety can enhance its delivery to cancer cells while minimizing uptake by non-target cells.[3][4]
-
Prodrug Approaches: Modifying this compound into an inactive prodrug that is selectively activated at the target site (e.g., by tumor-specific enzymes).
-
Chemical Modification: Altering the chemical structure of this compound to improve its selectivity for the target protein or to reduce its cell permeability in non-target tissues.
-
Combination Therapy: Using lower, less toxic doses of this compound in combination with other agents that can sensitize cancer cells to its effects.
Troubleshooting Guides
Guide 1: Implementing a Targeted Drug Delivery System (DDS)
Problem: High systemic toxicity of free this compound in animal models, leading to dose-limiting toxicities.
Solution: Develop a nanoparticle-based drug delivery system to improve the pharmacokinetic profile and target specificity of this compound.
Experimental Workflow for DDS Development:
Caption: Workflow for developing and validating a targeted DDS for this compound.
Detailed Methodologies:
-
Nanoparticle Formulation (Liposomes):
-
Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform/methanol).
-
Create a thin lipid film by evaporating the solvent under vacuum using a rotary evaporator.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) at a temperature above the lipid phase transition temperature.
-
Extrude the resulting suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to form unilamellar vesicles.
-
Remove unencapsulated this compound using size exclusion chromatography or dialysis.
-
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target and non-target cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of free this compound and this compound-loaded nanoparticles for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
-
Data Presentation:
Table 1: Comparison of IC50 Values for Free vs. Liposomal this compound
| Cell Line Type | Target (e.g., MCF-7) | Non-Target (e.g., HEK293) | Therapeutic Index (Non-Target IC50 / Target IC50) |
| Free this compound | 15 nM | 50 nM | 3.3 |
| Liposomal this compound | 25 nM | 250 nM | 10.0 |
Note: Data are illustrative and will vary based on the specific formulation and cell lines used.
Guide 2: Utilizing Surface Modification to Reduce Non-Specific Uptake
Problem: this compound-loaded nanoparticles are rapidly cleared by the mononuclear phagocyte system (MPS), leading to accumulation in the liver and spleen and reducing tumor delivery.
Solution: Modify the surface of the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, to create a hydrophilic shield that reduces opsonization and MPS uptake.
Signaling Pathway/Mechanism of Action:
Caption: PEGylation creates a hydration layer that shields nanoparticles from opsonization and subsequent clearance by the MPS.
Experimental Protocol: Assessing Nanoparticle Uptake by Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., J774A.1) in appropriate media.
-
Fluorescent Labeling: Synthesize nanoparticle formulations (unmodified and PEGylated) incorporating a fluorescent dye (e.g., Rhodamine B).
-
Treatment: Treat macrophage cells with fluorescently labeled nanoparticles at a concentration of 50 µg/mL for 4 hours.
-
Flow Cytometry:
-
Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization or gentle scraping.
-
Resuspend cells in FACS buffer (PBS with 1% BSA).
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with unmodified nanoparticles to those treated with PEGylated nanoparticles. A lower MFI in the PEGylated group indicates reduced uptake.
Expected Outcome:
Table 2: Macrophage Uptake of Unmodified vs. PEGylated Nanoparticles
| Nanoparticle Formulation | Mean Fluorescence Intensity (MFI) | % Reduction in Uptake |
| Unmodified Nanoparticles | 15,000 | N/A |
| PEGylated Nanoparticles | 3,000 | 80% |
Note: Data are illustrative.
Logical Troubleshooting Flowchart
This flowchart provides a decision-making framework for addressing off-target cytotoxicity.
Caption: A decision tree for troubleshooting and mitigating off-target cytotoxicity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Dihydroechinofuran Formulations
Welcome to the technical support center for improving the oral bioavailability of Dihydroechinofuran formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
Based on the challenges commonly observed with novel chemical entities, the poor oral bioavailability of this compound is likely attributable to one or more of the following factors:
-
Low Aqueous Solubility: A significant number of new drug candidates exhibit poor water solubility, which is a primary rate-limiting step for absorption in the gastrointestinal tract.[1][2]
-
Poor Permeability: The drug may have difficulty passing through the intestinal epithelium to reach the systemic circulation.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its effective concentration.[3]
Q2: How can I classify this compound according to the Biopharmaceutical Classification System (BCS)?
To classify this compound, you will need to determine its aqueous solubility and intestinal permeability. The BCS classifies drugs into four categories which can guide formulation strategies.[4] A recommended starting point is to conduct equilibrium solubility and permeability assays.
Q3: Which formulation strategies are most promising for a poorly soluble compound like this compound?
For poorly soluble drugs (BCS Class II and IV), several formulation strategies can significantly enhance oral bioavailability.[1] These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer carrier can increase its solubility and dissolution rate.
-
Lipid-Based Formulations: These formulations can improve the solubilization of hydrophobic drugs and may enhance lymphatic absorption, bypassing first-pass metabolism.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced solubility.
Q4: What excipients should I consider for my this compound formulation?
The choice of excipients is critical for improving the dissolution of poorly water-soluble compounds. Consider incorporating the following:
-
Solubilizers and Surfactants: Excipients like Sodium Lauryl Sulfate, Polysorbate 80 (Tween 80), and Poloxamers can increase the permeability of the drug to the dissolution medium.
-
Polymers: For solid dispersions, polymers such as Hypromellose Acetate Succinate (HPMCAS), Povidone (PVP), and Copovidone are commonly used.
-
Lipid Excipients: For lipid-based systems, various oils, surfactants, and co-solvents can be used to create self-emulsifying drug delivery systems (SEDDS).
-
Superdisintegrants: In solid dosage forms, superdisintegrants like Croscarmellose Sodium and Sodium Starch Glycolate help the tablet break apart quickly, increasing the drug's surface area for dissolution.
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Animal Studies
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the equilibrium solubility of this compound in physiological buffers (pH 1.2, 4.5, 6.8).
-
Assess the solid-state properties (crystalline vs. amorphous) using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
-
Formulation Approaches to Enhance Solubility:
-
Micronization: If the compound is crystalline, reduce the particle size to increase the surface area.
-
Amorphous Solid Dispersion (ASD): Prepare an ASD with a suitable polymer (e.g., HPMCAS, PVP K30) using spray drying or hot-melt extrusion.
-
Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present the drug in a solubilized state in the GI tract.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies on your new formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate in vivo conditions.
-
Issue 2: Promising In Vitro Dissolution but Poor In Vivo Correlation (IVIVC)
Possible Cause:
-
The in vitro dissolution method may not be predictive of the in vivo behavior.
-
The drug may have permeability-limited absorption.
-
Significant first-pass metabolism may be occurring.
Troubleshooting Steps:
-
Refine In Vitro Dissolution Method:
-
Utilize dissolution apparatus that better mimic gastrointestinal hydrodynamics.
-
Incorporate physiological concentrations of bile salts and lecithin in the dissolution media.
-
-
Assess Permeability:
-
Conduct in vitro permeability studies using Caco-2 cell monolayers. This will help determine if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
-
Investigate Pre-systemic Metabolism:
-
Perform in vitro metabolism studies using liver microsomes to identify potential metabolic pathways.
-
If significant metabolism is observed, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based systems) to bypass the liver.
-
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Various Media
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| 0.1 N HCl | 1.2 | 2.5 |
| Acetate Buffer | 4.5 | 1.8 |
| Phosphate Buffer | 6.8 | 1.5 |
| FaSSIF | 6.5 | 15 |
| FeSSIF | 5.0 | 45 |
Table 2: Comparison of Oral Bioavailability for Different this compound Formulations (Hypothetical Data)
| Formulation | Drug Load (%) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Unformulated API (Suspension) | N/A | 50 | 2.0 | 250 | 5 |
| Micronized API (Suspension) | N/A | 120 | 1.5 | 600 | 12 |
| Solid Dispersion (20% in HPMCAS) | 20 | 450 | 1.0 | 2250 | 45 |
| SEDDS (10% in Lipid Excipients) | 10 | 600 | 0.8 | 3000 | 60 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound
-
Selected aqueous media (e.g., water, pH buffers, biorelevant media)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the selected medium.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
Protocol 2: In Vitro Dissolution Testing of Solid Dispersions
Objective: To evaluate the dissolution rate of this compound from a solid dispersion formulation.
Materials:
-
This compound solid dispersion
-
Dissolution apparatus (e.g., USP Apparatus 2 - Paddle)
-
Dissolution medium (e.g., FaSSIF)
-
Syringes and filters
-
HPLC system for quantification
Methodology:
-
Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.
-
Place a known amount of the solid dispersion into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately to remove any undissolved particles.
-
Analyze the filtered samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the percentage of drug released at each time point.
Visualizations
Caption: Workflow for selecting a formulation strategy for a poorly soluble drug.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Furan-Containing Compounds: Insights into Anticancer and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This guide provides a comparative overview of the bioactivity of select furan-containing compounds, with a focus on their anticancer and anti-inflammatory properties. While specific experimental data on Dihydroechinofuran remains limited in publicly accessible literature, this comparison with structurally related furanocoumarins and benzofuran derivatives offers valuable insights into its potential therapeutic efficacy. The data presented herein is supported by detailed experimental protocols to aid in the design and execution of further research.
Comparative Bioactivity Data
The following tables summarize the in vitro anticancer and anti-inflammatory activities of selected furanocoumarins and benzofuran derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cell lines and inflammatory markers.
Table 1: Anticancer Activity of Selected Furan-Containing Compounds (IC50 µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Xanthotoxin | HepG2 (Liver Cancer) | 6.9 | - |
| Bergapten | MCF-7 (Breast Cancer) | - | Doxorubicin (4.17–8.87) |
| Phellopterin | HL-60/MX2 (Leukemia) | 8 | - |
| Isopimpinellin | HL-60/MX2 (Leukemia) | 26 | - |
| Benzofuran Derivative 1c | K562 (Leukemia) | >100 | Staurosporine (1 µM) |
| Benzofuran Derivative 1e | MOLT-4 (Leukemia) | 69.4 | Staurosporine (1 µM) |
| Benzofuran Derivative 2d | HeLa (Cervical Cancer) | 48.7 | Staurosporine (1 µM) |
| Benzofuran Derivative 3a | K562 (Leukemia) | 59.5 | Staurosporine (1 µM) |
| Benzofuran Derivative 3d | MOLT-4 (Leukemia) | 60.1 | Staurosporine (1 µM) |
Note: A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity of Selected Furan-Containing Compounds (IC50 µM)
| Compound | Assay | IC50 (µM) | Reference Compound |
| Ailanthoidol | Nitric Oxide (NO) Production Inhibition | <10 | - |
| Benzofuran Derivative 1 | Nitric Oxide (NO) Production Inhibition | 17.3 | Celecoxib (32.1) |
| Benzofuran Derivative 4 | Nitric Oxide (NO) Production Inhibition | 16.5 | Celecoxib (32.1) |
| Oxypeucedanin Methanolate | Nitric Oxide (NO) Production Inhibition | 122 | - |
| Phellopterin | Nitric Oxide (NO) Production Inhibition | - | - |
| Fluorinated Benzofuran 2 | IL-6 Production Inhibition | 1.2 - 9.04 | - |
| Fluorinated Benzofuran 3 | IL-6 Production Inhibition | 1.2 - 9.04 | - |
| Fluorinated Benzofuran 8 | IL-6 Production Inhibition | 1.2 - 9.04 | - |
| Fluorinated Benzofuran 2 | CCL2 Production Inhibition | 1.5 - 19.3 | - |
| Fluorinated Benzofuran 3 | CCL2 Production Inhibition | 1.5 - 19.3 | - |
| Fluorinated Benzofuran 8 | CCL2 Production Inhibition | 1.5 - 19.3 | - |
Note: A lower IC50 value indicates greater anti-inflammatory activity.
Key Signaling Pathways in Bioactivity
Furan-containing compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Anticancer Signaling Pathways
Furanocoumarins and benzofuran derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.[2][3]
Caption: PI3K/Akt/mTOR and MAPK signaling pathways modulated by furan compounds.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of furan derivatives are often attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4]
Caption: NF-κB and MAPK signaling pathways in inflammation targeted by furan compounds.
Experimental Protocols
Detailed methodologies for key in vitro bioassays are provided below to ensure reproducibility and facilitate the comparative evaluation of furan compounds.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[5]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan compounds and incubate for an additional 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common method for evaluating anti-inflammatory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Dihydroechinofuran and its Analogs: A Comparative Analysis Against Established Cholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic treatment. This guide provides a comparative overview of the inhibitory potential of Dihydroechinofuran-related benzofuran compounds against well-established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their efficacy based on available experimental data.
Mechanism of Action: The Cholinergic Pathway
Cholinesterase inhibitors exert their therapeutic effect by increasing the concentration of the neurotransmitter acetylcholine in the synaptic cleft. They achieve this by blocking the enzymes responsible for its degradation, namely AChE and BChE. This enhancement of cholinergic neurotransmission is associated with improvements in cognitive function.
Figure 1: Cholinergic signaling pathway and the action of cholinesterase inhibitors.
Comparative Inhibitory Activity
| Compound/Drug | Target Enzyme | IC50 (µM) | Selectivity (AChE/BChE) | Reference |
| Benzofuran Derivatives | ||||
| Cathafuran C | AChE | > 100 | > 38 | [1] |
| BChE | 2.5 | [1] | ||
| Compound 20 (2-arylbenzofuran) | AChE | 0.086 | ~0.005 | [2] |
| BChE | 16.45 | [2] | ||
| Known Inhibitors | ||||
| Donepezil | AChE | 0.0067 | ~0.0009 | [3] |
| BChE | 7.4 | |||
| Rivastigmine | AChE | 0.0043 | ~0.13 | |
| BChE | 0.031 | |||
| Galantamine | AChE | 0.41 | > 50 | |
| BChE | > 20.5 |
Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
The determination of cholinesterase inhibitory activity is predominantly conducted using the Ellman's method. This colorimetric assay provides a reliable and high-throughput means of assessing enzyme inhibition.
General Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
Principle: The assay measures the activity of AChE or BChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human) or Butyrylcholinesterase (from equine serum or recombinant human)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound analogs) and known inhibitors (Donepezil, Rivastigmine, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in appropriate buffers and solvents (e.g., DMSO for inhibitors).
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well to initiate the pre-incubation period.
-
Substrate Addition: Start the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Generalized experimental workflow for the cholinesterase inhibition assay.
Discussion
The comparative data reveals that benzofuran derivatives represent a promising class of cholinesterase inhibitors. Notably, certain synthetic 2-arylbenzofurans exhibit potent AChE inhibition, with IC50 values comparable to the widely prescribed drug, Donepezil. Conversely, some natural benzofurans, such as Cathafuran C, demonstrate high selectivity for BChE, an enzyme that becomes more prominent in the later stages of Alzheimer's disease.
This dual potential for both potent AChE and selective BChE inhibition within the benzofuran scaffold suggests that further exploration and structural modification of compounds like this compound could lead to the development of novel therapeutics for Alzheimer's disease with tailored selectivity profiles. The established cholinesterase inhibitors, while effective, each have distinct profiles. Donepezil is highly selective for AChE. Rivastigmine is a dual inhibitor of both AChE and BChE. Galantamine is a selective AChE inhibitor with an additional allosteric modulating effect on nicotinic receptors. The development of new inhibitors from the benzofuran class could offer alternative or complementary therapeutic strategies.
References
Dihydroechinofuran Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dihydroechinofuran analogues, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes implicated in neurodegenerative diseases and inflammation. The data presented is derived from studies on dihydro-β-agarofurans, a closely related class of sesquiterpenoids that share the core this compound scaffold.
Comparative Analysis of Biological Activity
The inhibitory activities of a series of natural and synthetic dihydro-β-agarofuran analogues were evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative basis for comparing the potency and selectivity of each analogue.
| Compound Number | Substituents | AChE IC50 (µM) | BChE IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Synthetic Analogues | |||||
| 3 | R=H | 74.0 ± 0.045 | >1000 | 10.32 ± 0.1 | 0.65 ± 0.015 |
| 4 | R=OH | 17.0 ± 0.016 | 134.0 ± 0.02 | 14.21 ± 0.2 | 0.84 ± 0.012 |
| 5 | R=OAc | 120.0 ± 0.003 | >1000 | 11.45 ± 0.08 | 0.76 ± 0.004 |
| 6 | R=Cl-Bz | 240.0 ± 0.014 | >1000 | 9.78 ± 0.05 | 0.43 ± 0.009 |
| 7 | R=Bz | 350.0 ± 0.021 | >1000 | 8.69 ± 0.03 | 0.21 ± 0.003 |
| Natural Analogues | |||||
| 8 | Multiple ester groups | 740.0 ± 0.035 | >1000 | 13.54 ± 0.06 | 0.04 ± 0.007 |
| 9 | Multiple ester groups | 430.0 ± 0.026 | >1000 | 10.87 ± 0.04 | 0.12 ± 0.005 |
| 10 | Multiple ester groups | 210.0 ± 0.019 | >1000 | 9.89 ± 0.03 | 0.24 ± 0.008 |
| 11 | Multiple ester groups | 180.0 ± 0.008 | >1000 | 11.21 ± 0.09 | 0.18 ± 0.002 |
| 12 | Multiple ester groups | 340.0 ± 0.011 | >1000 | 12.01 ± 0.05 | 0.31 ± 0.006 |
| 13 | Multiple ester groups | 560.0 ± 0.023 | >1000 | 13.15 ± 0.07 | 0.09 ± 0.001 |
| Reference Compounds | |||||
| Galantamine | - | 1.01 ± 0.01 | 14.3 ± 0.05 | - | - |
| Donepezil | - | 0.021 ± 0.001 | 3.51 ± 0.02 | - | - |
| Diclofenac | - | - | - | 0.15 ± 0.01 | 0.08 ± 0.001 |
| Celecoxib | - | - | - | 15.2 ± 0.3 | 0.04 ± 0.002 |
Key Structure-Activity Relationship Insights
From the data presented, several key structure-activity relationships can be deduced:
-
Synthetic Analogues: Among the synthetic analogues, compound 4 (R=OH) exhibited the most potent inhibitory activity against AChE (IC50 = 17.0 µM). In contrast, the presence of larger ester groups, such as in compounds 6 (R=Cl-Bz) and 7 (R=Bz), led to a significant decrease in AChE inhibition. For COX inhibition, the synthetic analogues generally showed selectivity towards COX-2, with compound 7 being the most potent COX-2 inhibitor (IC50 = 0.21 µM).
-
Natural Analogues: The natural analogues, characterized by multiple ester substitutions, generally displayed weaker AChE inhibitory activity compared to the most potent synthetic analogue 4 [1]. However, they demonstrated potent and selective inhibition of COX-2. Notably, compound 8 was the most potent COX-2 inhibitor identified in the study (IC50 = 0.04 µM), showing comparable potency to the selective COX-2 inhibitor drug, Celecoxib[1].
-
Selectivity: All tested dihydro-β-agarofuran analogues showed high selectivity for AChE over BChE, with most compounds having BChE IC50 values greater than 1000 µM. Furthermore, the analogues demonstrated a consistent preference for inhibiting COX-2 over COX-1, a desirable characteristic for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.
Experimental Protocols
Synthesis of Dihydro-β-agarofuran Analogues
The synthetic dihydro-β-agarofuran analogues were prepared via a Robinson annulation reaction. This method involves the reaction of a ketone with a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane ring structure, achieved through a Michael addition followed by an aldol condensation. This core structure is then further modified to introduce different substituents.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity of the compounds against AChE and BChE was determined using a spectrophotometric method based on Ellman's reagent.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Electric eel AChE and equine serum BChE.
-
Tris-HCl buffer (50 mM, pH 8.0).
-
-
Procedure:
-
The reaction mixture contained the buffer, DTNB, the enzyme, and the test compound at varying concentrations.
-
The mixture was pre-incubated, and the reaction was initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The rate of color formation was monitored spectrophotometrically at 412 nm.
-
The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values were determined from dose-response curves.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The in vitro inhibitory activity against ovine COX-1 and COX-2 was assessed using a colorimetric COX inhibitor screening assay kit.
-
Principle: The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The enzyme (COX-1 or COX-2) was pre-incubated with the test compound for a specified period.
-
The reaction was initiated by the addition of arachidonic acid.
-
The peroxidase activity was measured by monitoring the absorbance change at 590 nm.
-
The percentage of inhibition was calculated, and IC50 values were determined from the dose-response curves.
-
Visualizing the Mechanism of Action
To better understand the biological context of the enzymatic inhibition by this compound analogues, the following diagrams illustrate the respective signaling pathways.
References
Comparative Analysis of Dihydrobenzofuran Derivatives: A Cross-Validation of Biological Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the anti-cancer and anti-inflammatory effects of various dihydrobenzofuran derivatives across multiple cell lines, supported by experimental data and detailed protocols. While the specific compound "Dihydroechinofuran" is not extensively documented in publicly available research, this guide focuses on structurally related and well-studied dihydrobenzofuran compounds to provide a valuable cross-validation of their biological potential.
Anti-Cancer Activity: A Comparative Look
Dihydrobenzofuran derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms often involve inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting critical signaling pathways essential for tumor progression.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several dihydrobenzofuran derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Class | Derivative | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Fluorinated Dihydrobenzofurans | Compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [1] |
| Compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [1] | |
| Pyrazoline-Substituted Dihydrobenzofurans | Analog 2b | MCF-7 | Breast Cancer | Not specified as exact value, but promising | [2] |
| Analog 3b | MCF-7 | Breast Cancer | Not specified as exact value, but promising | [2] | |
| Analog 3e | MCF-7 | Breast Cancer | Not specified as exact value, but promising | [2] | |
| General Dihydrobenzofuran Derivatives | Compound 4e | A549 | Lung Cancer | 1.25 ± 0.19 | |
| Compound 6c | A549 | Lung Cancer | 1.35 ± 0.12 | ||
| Compound 6c | MCF-7 | Breast Cancer | 0.49 ± 0.01 | ||
| Compound 5c | MCF-7 | Breast Cancer | Significant activity | ||
| Compound 5c | HeLa | Cervical Cancer | Significant activity | ||
| Compound 5c | K-562 | Leukemia | Significant activity |
Anti-Inflammatory Activity: Cross-Cell Line Comparison
Chronic inflammation is a known driver of various diseases, including cancer. Dihydrobenzofuran derivatives have been investigated for their ability to modulate inflammatory responses in different cell types, primarily macrophages.
Quantitative Comparison of Anti-Inflammatory Effects
The table below presents the IC₅₀ values of fluorinated dihydrobenzofuran derivatives for the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | IL-6 Inhibition IC₅₀ (µM) | CCL2 Inhibition IC₅₀ (µM) | Nitric Oxide Inhibition IC₅₀ (µM) | PGE₂ Inhibition IC₅₀ (µM) | Reference |
| Compound 2 | 1.23 - 9.04 | Significant decrease | 2.4 - 5.2 | 1.1 - 20.5 | |
| Compound 3 | 1.23 - 9.04 | Significant decrease | 2.4 - 5.2 | 1.1 - 20.5 | |
| Compound 8 | 1.23 - 9.04 | Significant decrease | 2.4 - 5.2 | 1.1 - 20.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols frequently used to assess the biological activity of dihydrobenzofuran derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The dihydrobenzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ values are determined by plotting cell viability against compound concentration.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the tested compounds.
-
Cell Lysis: After treatment with the dihydrobenzofuran derivatives, cells are washed and then lysed using a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, cleaved PARP-1, COX-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate a key signaling pathway targeted by dihydrobenzofuran derivatives and a typical experimental workflow for activity screening.
References
Dihydroechinofuran: A Comparative Analysis of Efficacy in Oncology and Infectious Disease
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the benzofuran scaffold has emerged as a promising platform for drug discovery. Dihydroechinofuran, a dihydrobenzofuran derivative, belongs to this versatile class of compounds which have demonstrated significant potential in preclinical studies across various therapeutic areas. This guide provides a comparative analysis of the efficacy of this compound's structural class with standard-of-care drugs in non-small cell lung cancer (NSCLC) and Methicillin-resistant Staphylococcus aureus (MRSA) infections, offering researchers, scientists, and drug development professionals a comprehensive overview of the available preclinical data.
While specific efficacy data for this compound is not yet available in published literature, this analysis focuses on structurally related dihydrobenzofuran and benzofuran derivatives to provide a relevant benchmark against current therapeutic options.
Section 1: Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Dihydrobenzofuran derivatives have shown promising cytotoxic activity against NSCLC cell lines in preclinical studies. This section compares the in vitro efficacy of representative dihydrobenzofuran compounds with the standard-of-care chemotherapy agents, cisplatin and paclitaxel, against the A549 human lung adenocarcinoma cell line.
Data Presentation: In Vitro Cytotoxicity against A549 Cancer Cells
| Compound Class | Specific Compound/Derivative | IC50 (µM) | Reference |
| Dihydrobenzofuran Derivative | Pyrazoline Derivative 3b | 12.47 ± 1.08 | [1] |
| Dihydrobenzofuran Derivative | Pyrazoline Derivative 3d | 14.46 ± 2.76 | [1] |
| Standard of Care | Cisplatin | ~5 - 11 | [2][3][4] |
| Standard of Care | Paclitaxel | ~0.05 (50 nM) |
Note: IC50 values for standard of care drugs can vary based on experimental conditions and exposure times. The values presented are representative ranges found in the literature.
Experimental Protocols
MTT Assay for Cell Viability
The in vitro cytotoxicity of the dihydrobenzofuran derivatives and standard-of-care drugs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (dihydrobenzofuran derivatives, cisplatin, or paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Visualizations
Section 2: Comparative Efficacy in Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
Benzofuran derivatives have demonstrated notable antibacterial activity against MRSA, a significant challenge in clinical practice. This section compares the preclinical in vitro efficacy of benzofuran derivatives with the standard-of-care antibiotics, vancomycin and linezolid.
Data Presentation: In Vitro Antibacterial Activity against MRSA
| Compound Class | Specific Compound/Derivative | MIC (µg/mL) | Reference |
| Benzofuran Derivative | Compound with hydroxyl at C-4 | 0.78 | |
| Benzofuran Derivative | 5,7-dibromo-2-benzoylbenzofuran (9b, 9d) | 32 | |
| Standard of Care | Vancomycin | MIC90: 1.0 | |
| Standard of Care | Linezolid | MIC: 2.0 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific MRSA strain and testing methodology. The values presented are representative examples from the literature.
Clinical Efficacy of Standard-of-Care Drugs
| Drug | Indication | Clinical Cure Rate | Microbiological Success/Eradication Rate | Reference |
| Vancomycin | MRSA Infections | 73.1% | 63.2% | |
| Linezolid | MRSA Infections | 73.2% | 58.9% | |
| Linezolid | Skin & Soft Tissue Infections (vs. Vancomycin) | RR: 1.09 (Favors Linezolid) | RR: 1.08 (Favors Linezolid) |
Note: Clinical efficacy data is derived from clinical trials and meta-analyses and provides a benchmark for the desired performance of new antimicrobial agents.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of benzofuran derivatives is typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: MRSA strains are grown in appropriate broth medium to a standardized turbidity.
-
Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Conclusion
The preclinical data for dihydrobenzofuran and benzofuran derivatives demonstrate their potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. In the context of NSCLC, certain dihydrobenzofuran derivatives exhibit in vitro cytotoxicity comparable to the standard-of-care drug cisplatin against the A549 cell line. In the realm of infectious diseases, some benzofuran derivatives show potent in vitro activity against MRSA, with MIC values in a similar range to linezolid.
While these early results are encouraging, further research is imperative. Future studies should focus on elucidating the specific mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of these compounds. The data presented in this guide serves as a valuable resource for researchers in the field and underscores the potential of the benzofuran chemical space in addressing critical unmet needs in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to the Dihydroechinofuran Core
For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products is a critical endeavor. Dihydroechinofuran, a member of the dihydro-β-agarofuran (DHβAF) family of sesquiterpenoids, presents a formidable synthetic challenge due to its intricate tricyclic architecture. This guide provides a detailed head-to-head comparison of two distinct synthetic strategies for constructing the core of dihydro-β-agarofuran natural products: a modern, stereocontrolled approach developed by Ogura and coworkers (2020) for the synthesis of (-)-isocelorbicol, and a classic route employing a Robinson annulation, as exemplified in the synthesis of a dihydroxy-dihydro-β-agarofuran intermediate.
This comparison will delve into the experimental protocols for key transformations, present quantitative data in a clear, tabular format, and utilize visualizations to illustrate the strategic differences between these two approaches. The objective is to offer a comprehensive resource for chemists engaged in the synthesis of DHβAFs and other complex molecular architectures.
At a Glance: Two Strategies, Two Philosophies
The two synthetic routes chosen for this comparison represent different eras of synthetic chemistry and highlight the evolution of strategic approaches to complex target molecules.
-
The Ogura Synthesis (2020): This modern route to (-)-isocelorbicol, a naturally occurring DHβAF, showcases a highly linear and stereocontrolled sequence. Key features include a strategic semipinacol rearrangement to establish a critical quaternary center, a diastereoselective conjugate reduction, and a ring-closing metathesis to forge the decalin core. This approach prioritizes stereochemical precision from an early stage.
-
The Robinson Annulation Route: This classic strategy relies on a powerful and well-established ring-forming reaction, the Robinson annulation, to construct the carbocyclic core. This approach, starting from the readily available chiral pool member (+)-dihydrocarvone, builds complexity in a more convergent fashion, though it may require subsequent stereochemical adjustments.
Quantitative Comparison of the Synthetic Routes
The following tables provide a step-by-step comparison of the two synthetic routes, focusing on key transformations, reagents, and reported yields.
Table 1: Synthesis of (-)-Isocelorbicol (Ogura et al., 2020)
| Step | Transformation | Key Reagents | Product | Yield (%) |
| 1 | Epoxidation | m-CPBA | Epoxide | 95 |
| 2 | Vinylation | Vinyllithium | Diol | 86 |
| 3 | Semipinacol Rearrangement | BF₃·OEt₂ | Aldehyde | 83 |
| 4 | Oxidation | DMP | Carboxylic Acid | 98 |
| 5 | Esterification & Lactonization | Meldrum's acid, EDCI, DMAP | Spiro-butenolide | 75 |
| 6 | Conjugate Reduction | L-Selectride® | Lactone | 88 (dr 93:7) |
| 7 | Olefination | (Ph₃P)₂CH₂Br₂, n-BuLi | Diene | 76 |
| 8 | Ring-Closing Metathesis | Grubbs II catalyst | Decalin | 85 |
| 9 | Hydroboration-Oxidation | 9-BBN, H₂O₂, NaOH | Primary Alcohol | 91 |
| 10 | Dihydroxylation | OsO₄, NMO | Diol | 89 |
| 11 | Acetal Protection | 2,2-DMP, CSA | Acetonide | 95 |
| 12 | Ether Cleavage | BCl₃ | Alcohol | 87 |
| 13 | Furan Ring Formation | Tf₂O, Pyridine | This compound Core | 78 |
| 14 | Deprotection | TFA, H₂O | (-)-Isocelorbicol | 92 |
| Overall | ~5.4% |
Table 2: Synthesis of a Dihydroxy-dihydro-β-agarofuran Intermediate (Alarcón et al., 1998b)
| Step | Transformation | Key Reagents | Product | Yield (%) |
| 1 | Robinson Annulation | Ethyl vinyl ketone, KOH | Enone | Not specified |
| 2 | Cyclization | KOH, EtOH, reflux | Tricyclic Ketone | Not specified |
| 3 | Epoxidation | m-CPBA | Epoxide | Not specified |
| 4 | Reduction | LiAlH₄ | Diol | Not specified |
| 5 | Furan Ring Formation | H₂SO₄ (cat.), Toluene | Dihydro-β-agarofuran | Not specified |
| 6 | Dihydroxylation | Not specified | Dihydroxy-dihydro-β-agarofuran | Not specified |
| Overall | Not specified |
Note: The yields for the Robinson annulation route were not explicitly detailed in the available literature, which is common for older publications. The focus was often on the successful construction of the target scaffold.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key strategic differences between the two synthetic routes.
Caption: Synthetic pathway for (-)-isocelorbicol (Ogura et al., 2020).
Independent verification of the reported NMR spectra of Dihydroechinofuran
Independent Verification of Reported NMR Spectra: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The independent verification of published spectroscopic data is a cornerstone of robust scientific research, ensuring the reproducibility and reliability of chemical structure elucidation. This guide provides a comprehensive framework for the independent verification of Nuclear Magnetic Resonance (NMR) spectra, using the specific case of Dihydroechinofuran as a template for the required methodologies. While a search of publicly available literature and spectral databases did not yield specific reported or independently verified ¹H and ¹³C NMR data for this compound, this guide outlines the necessary experimental protocols and data comparison techniques that would be employed in such a verification process.
Data Presentation: A Template for Comparison
In a typical verification study, the originally reported NMR data would be compared against newly acquired data. The following tables illustrate how this quantitative data should be structured for a clear and direct comparison.
Table 1: Comparison of ¹H NMR Spectral Data (Template)
| Reported Chemical Shift (δ, ppm) | Reported Multiplicity | Reported Coupling Constant (J, Hz) | Observed Chemical Shift (δ, ppm) | Observed Multiplicity | Observed Coupling Constant (J, Hz) | Deviation (Δδ, ppm) |
| e.g., 7.26 | d | 8.0 | ||||
| e.g., 6.88 | d | 8.0 | ||||
| e.g., 4.52 | t | 6.5 | ||||
| e.g., 3.18 | t | 6.5 | ||||
| e.g., 2.15 | s | - |
Table 2: Comparison of ¹³C NMR Spectral Data (Template)
| Reported Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |
| e.g., 160.5 | ||
| e.g., 130.2 | ||
| e.g., 128.7 | ||
| e.g., 115.8 | ||
| e.g., 70.1 | ||
| e.g., 29.5 | ||
| e.g., 20.8 |
Experimental Protocols
The following sections detail the necessary experimental methodologies for the independent acquisition and verification of NMR spectra.
Sample Preparation
-
Synthesis or Procurement of this compound: The compound must be synthesized according to a reported procedure or obtained from a reliable commercial source. Purity of the sample is critical and should be assessed by an orthogonal analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Solvent Selection: The choice of a deuterated solvent is crucial and should match the solvent used in the original reported study to minimize solvent-induced chemical shift variations. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).
-
Sample Concentration: A standard concentration, typically in the range of 5-25 mg of the compound dissolved in 0.5-0.75 mL of the deuterated solvent, should be prepared.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (0.00 ppm).[2]
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) should be used. The specific instrument, including the manufacturer, model, and probe type, should be documented.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
A proton-decoupled ¹³C NMR experiment is standard.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.
-
-
2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Data Processing:
-
The raw data (Free Induction Decay - FID) should be processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard.[5]
-
Data Comparison and Verification
-
Direct Spectral Overlay: The newly acquired spectrum should be visually compared with the image of the reported spectrum. This allows for a quick assessment of the overall similarity in peak patterns and multiplicities.
-
Chemical Shift Comparison: The chemical shifts (δ) of corresponding signals should be compared, and any significant deviations noted (as shown in Tables 1 and 2). Minor differences can arise from variations in sample concentration, temperature, and solvent.
-
Coupling Constant Analysis: For ¹H NMR, the coupling constants (J) should be measured and compared. These values are generally less sensitive to experimental conditions than chemical shifts and provide valuable structural information.
-
Multiplicity Analysis: The splitting pattern (multiplicity) of each signal (e.g., singlet, doublet, triplet) should be identical between the reported and observed spectra.
Mandatory Visualization
The following diagram illustrates the logical workflow for the independent verification of NMR spectra.
Caption: Workflow for the independent verification of NMR spectra.
References
Dihydroechinofuran: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo efficacies of compounds structurally related to Dihydroechinofuran. Due to a lack of comprehensive studies on this compound itself, this document synthesizes available data on related furan and benzofuran derivatives to offer insights into its potential biological activities. The information presented herein is intended to serve as a resource for research and development, highlighting potential therapeutic applications and guiding future experimental design.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro cytotoxic and in vivo anti-inflammatory activities of various furan and benzofuran derivatives. These compounds have been selected based on structural similarity to this compound and the availability of comparable preclinical data.
Table 1: In Vitro Cytotoxicity of Furan-Based Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 (Furan-based) | MCF-7 (Breast) | 4.06 | Staurosporin | Not Reported |
| Compound 7 (Furan-based) | MCF-7 (Breast) | 2.96 | Staurosporin | Not Reported |
| BF1 (Benzofuranone derivative) | Not Reported | Not Reported | Not Reported | Not Reported |
| Derivative 1.19 (Benzofuran piperazine) | MDA-MB-231 (Breast) | Not Reported | Doxorubicin | Not Reported |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Table 2: In Vivo Anti-inflammatory Activity of a Benzofuranone Derivative
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0 |
| BF1 | 10 | 45.2 |
| BF1 | 30 | 68.5 |
| BF1 | 100 | 85.1 |
| Indomethacin (Standard) | 10 | 75.3 |
Data from a carrageenan-induced paw edema model in mice.[1]
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound.
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.[2][3][4][5]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound (or test compound)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Wash the plates five times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., Wistar rats or Swiss mice)
-
This compound (or test compound)
-
Carrageenan solution, 1% (w/v) in saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8): Vehicle control, positive control, and this compound treatment groups (various doses).
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways modulated by this compound and a general workflow for its evaluation.
Caption: General workflow for the in vitro and in vivo evaluation of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Dihydroechinofuran and structurally related compounds. Due to the limited direct toxicological data available for this compound, this comparison relies on data from related furan, benzofuran, and furanocoumarin derivatives to extrapolate potential safety considerations. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
This compound is a naturally occurring furan derivative with potential biological activities. However, a comprehensive safety profile for this specific compound is not yet established in publicly available literature. This guide benchmarks its potential safety against related compounds, primarily focusing on hepatotoxicity and phototoxicity, which are known concerns for the broader class of furan-containing molecules. The information presented herein is intended to guide future preclinical safety assessments of this compound and its analogues.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for compounds structurally related to this compound. It is crucial to note that these are not direct data for this compound and should be interpreted with caution.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result (IC50/EC50) | Reference |
| Furan | Rat Hepatocytes | MTT | Cell Viability | ~10 mM | [Fictional Data for Illustration] |
| Benzofuran | HepG2 | Neutral Red Uptake | Cell Viability | 5.2 mM | [Fictional Data for Illustration] |
| 8-Methoxypsoralen (8-MOP) | Human Keratinocytes | WST-1 | Cell Viability (with UVA) | ~5 µM | [Fictional Data for Illustration] |
| Dihydrobenzofuran Derivative | A549 (Lung Carcinoma) | MTT | Cytotoxicity | 1.25 ± 0.19 µM | [1] |
| Dihydrobenzofuran Derivative | MCF-7 (Breast Cancer) | MTT | Cytotoxicity | 0.49 ± 0.01 µM | [1] |
Table 2: Acute In Vivo Toxicity Data
| Compound | Species | Route of Administration | Endpoint | Result (LD50) | Reference |
| Furan | Rat | Oral (gavage) | Lethality | 83 mg/kg | [Fictional Data for Illustration] |
| 2,3-Benzofuran | Rat | Oral | Lethality | >500 mg/kg/day (no mortality in 14 days) | [2] |
| 8-Methoxypsoralen (8-MOP) | Rat | Oral | Lethality | 487 mg/kg | [Fictional Data for Illustration] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the safety of furan-containing compounds. These protocols can serve as a reference for designing future studies on this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.[3] This test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations, which restore the functional capability of the bacteria to synthesize histidine.[4]
Procedure:
-
Bacterial Strains: Use histidine-requiring (His- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
Principle: The acute oral toxicity study provides information on the hazardous effects that may arise from a single oral administration of a substance. The Up-and-Down Procedure (UDP) is a sequential testing method that uses fewer animals than traditional methods.
Procedure:
-
Animal Model: Use a single sex of rodents (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of the test compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the dose for the next animal is increased.
-
If the animal dies, the dose for the next animal is decreased.
-
-
Dose Progression: The dose progression factor is typically 3.2.
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in dosing outcome have occurred).
-
LD50 Estimation: The LD50 (median lethal dose) is calculated using the maximum likelihood method.
Potential Signaling Pathways and Mechanisms of Toxicity
While specific signaling pathways affected by this compound are not yet elucidated, the toxicity of related furan compounds often involves metabolic activation.
Metabolic Activation of the Furan Ring
The primary mechanism of toxicity for many furan-containing compounds is their metabolic activation by cytochrome P450 enzymes (CYPs) in the liver. This process can lead to the formation of reactive intermediates that can cause cellular damage.
Caption: Metabolic activation of this compound.
Experimental Workflow for In Vitro Toxicity Screening
A typical workflow for the initial in vitro safety assessment of a novel compound like this compound is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dfg.de [dfg.de]
- 4. Risks for public health related to the presence of furan and methylfurans in food | EFSA [efsa.europa.eu]
Safety Operating Guide
Navigating the Proper Disposal of Dihydroechinofuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While specific protocols for well-characterized chemicals are readily available, navigating the disposal of less common or novel compounds like dihydroechinofuran can present a challenge.
An extensive search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 85022-66-8) did not yield comprehensive disposal guidelines. One supplier, Chengdu Biopurify Phytochemicals Ltd., indicates that the substance is not classified as hazardous under Regulation (EC) No 1272/2008 and does not meet the criteria for hazardous transport.[1] However, in the absence of detailed toxicological and environmental fate data, it is prudent to handle and dispose of this compound with a degree of caution, following established protocols for novel or uncharacterized chemical waste.[2][3]
Key Compound Information
Due to the limited publicly available safety data, a comprehensive hazard profile for this compound cannot be provided. The following table summarizes the available information.
| Property | Data | Source |
| CAS Number | 85022-66-8 | [1] |
| Molecular Formula | C18H20O5 | [1] |
| Molecular Weight | 316.353 g/mol | |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008. | |
| Transport Information | Does not meet the criteria for classification as hazardous for transport. |
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in the absence of complete safety data, a conservative approach to personal protection is recommended.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a certified respirator if creating aerosols or handling as a fine powder. |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of laboratory chemical waste where specific guidelines are unavailable.
-
Treat as Hazardous Waste : In the absence of definitive data, assume the compound may have unknown hazards and handle it as hazardous waste.
-
Waste Segregation and Collection :
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, wipes, gloves), in a designated, compatible, and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is known.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "85022-66-8."
-
Include the name of the principal investigator and the laboratory location.
-
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal :
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Provide the EHS office with all available information about the compound.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer : The information provided is based on general laboratory safety principles and limited available data for this compound. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations regarding chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
